molecular formula C8H9F3N2O2 B1301789 ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 231285-86-2

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1301789
CAS No.: 231285-86-2
M. Wt: 222.16 g/mol
InChI Key: RQDQIVPSSDGXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H9F3N2O2 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQIVPSSDGXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371916
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231285-86-2
Record name 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231285-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. Its strategic importance is particularly noted in the agrochemical and pharmaceutical industries. The presence of a trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for the development of novel fungicides, herbicides, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known properties and synthetic considerations for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictions and data from closely related analogues.

PropertyValueSource
Molecular Formula C₈H₉F₃N₂O₂[1]
Molecular Weight 222.17 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 60-66 °C[1]
Boiling Point 85-90 °C at 2 mmHg[MySkinRecipes]
Solubility Soluble in various organic solvents[1]
pKa -2.85 ± 0.10 (Predicted)[ChemBK]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related pyrazole derivatives, the following characteristic spectral features can be anticipated.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the N-methyl group (a singlet). The pyrazole ring proton will also appear as a singlet.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the trifluoromethyl carbon, and the carbons of the ethyl and N-methyl groups.

Expected ¹⁹F NMR Spectral Data

The fluorine NMR spectrum is expected to show a singlet corresponding to the -CF₃ group.

Expected IR Spectral Data

The infrared spectrum will likely exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. Other characteristic bands would include C-F stretching vibrations and C-H stretching of the alkyl and aromatic moieties.

Expected Mass Spectrometry Data

The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general synthetic approach for related 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives has been described, which can be adapted for the synthesis of the target molecule.[3]

The synthesis generally involves a multi-step process:

  • Formation of an enamine intermediate: Reaction of an active methylene compound with a suitable reagent.

  • Cyclization: Reaction of the enamine intermediate with a hydrazine derivative to form the pyrazole ring.

  • Esterification: Conversion of a carboxylic acid or its derivative to the corresponding ethyl ester.

A plausible synthetic workflow is illustrated in the diagram below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate Step 1: Condensation Step 1: Condensation Ethyl trifluoroacetoacetate->Step 1: Condensation Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Step 1: Condensation Methylhydrazine Methylhydrazine Step 2: Cyclization Step 2: Cyclization Methylhydrazine->Step 2: Cyclization Step 1: Condensation->Step 2: Cyclization Intermediate A Intermediate A Step 1: Condensation->Intermediate A This compound This compound Step 2: Cyclization->this compound Intermediate A->Step 2: Cyclization

Caption: Plausible synthetic workflow for the target compound.

Reactivity and Biological Activity

This compound is a stable compound under standard conditions.[1] The pyrazole ring is aromatic and generally resistant to oxidation and reduction. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

This molecule is a key intermediate in the synthesis of a variety of agrochemicals, particularly fungicides.[1][2] Many pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts the fungal respiratory process, leading to cell death.

While no specific signaling pathways involving this particular molecule are documented, the general mechanism of action for SDHI fungicides is well-established.

G Fungicide Fungicide SDH_Enzyme Succinate Dehydrogenase (SDH) Fungicide->SDH_Enzyme Inhibition Fumarate Fumarate SDH_Enzyme->Fumarate Product Electron_Transport_Chain Electron Transport Chain SDH_Enzyme->Electron_Transport_Chain Electrons ATP_Production ATP Production SDH_Enzyme->ATP_Production Succinate Succinate Succinate->SDH_Enzyme Substrate Electron_Transport_Chain->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death

Caption: General signaling pathway of SDHI fungicides.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While basic physicochemical data are available, a comprehensive understanding of its properties is limited by the lack of publicly available experimental spectroscopic and reactivity data. Further research to fully characterize this compound would be highly beneficial for its application in research and development.

References

The Trifluoromethyl Pyrazole Core: A Versatile Scaffold in Modern Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl pyrazole moiety has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (CF3) group into the pyrazole ring significantly enhances metabolic stability, lipophilicity, and binding affinity of the resulting compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trifluoromethyl pyrazoles, with a focus on their therapeutic and agricultural applications.

Synthesis of Trifluoromethyl Pyrazoles

The synthesis of trifluoromethyl pyrazoles can be achieved through several strategic approaches. A common and effective method involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of trifluoromethyl pyrazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Trifluoromethylated 1,3-Dicarbonyl Compound + Hydrazine Derivative reaction Cyclocondensation Reaction (e.g., in Ethanol, Reflux) start->reaction workup Reaction Work-up (e.g., Solvent Evaporation, Extraction) reaction->workup cryst Crystallization / Column Chromatography workup->cryst char Characterization (NMR, Mass Spectrometry, etc.) cryst->char final final char->final Final Product: Trifluoromethyl Pyrazole Derivative

Caption: General workflow for the synthesis of trifluoromethyl pyrazoles.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol describes the synthesis of a key intermediate used in the development of various biologically active trifluoromethyl pyrazoles.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Aqueous methyl hydrazine (40% w/w)

  • Water

Procedure:

  • Heat ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.81 mol) to 85 °C in a reaction vessel.

  • Add aqueous methyl hydrazine (40% w/w, 103.2 g, 0.9 mol) dropwise over 2 hours, maintaining the reaction temperature between 90 and 94 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94 °C.

  • Add water (260 g) to the reaction mixture.

  • Distill off the low-boiling impurities at atmospheric pressure, collecting the distillate at a temperature of 92-96 °C.

  • Cool the resulting reaction mixture to 10 °C to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1]

Biological Activities and Therapeutic Applications

Trifluoromethyl pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and insecticidal properties.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of trifluoromethyl pyrazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The trifluoromethyl group often plays a crucial role in the selective binding to the COX-2 active site.[2][3][4][5][6][7][8][9][10]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Celecoxib, a well-known COX-2 inhibitor containing a trifluoromethyl pyrazole core, selectively binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Celecoxib Trifluoromethyl Pyrazole (e.g., Celecoxib) Celecoxib->COX2

Caption: Inhibition of prostaglandin synthesis by trifluoromethyl pyrazoles.

Quantitative Data: COX-2 Inhibitory Activity

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected trifluoromethyl pyrazole-carboxamide derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
3b 0.463.820.12
3d 5.614.921.14
3g 4.452.651.68
Ketoprofen 0.780.1640.21

Data sourced from Mohammed Hawash et al. (2025).[2]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Colorimetric or fluorometric detection agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound dilution or vehicle (for control) to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a solution of stannous chloride).

  • Add the detection agent and measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

Antibacterial Activity

Several classes of trifluoromethyl pyrazole derivatives have demonstrated potent activity against a range of bacteria, particularly Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus species.[13][14][15][16]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of representative trifluoromethyl pyrazole derivatives against various bacterial strains.

CompoundS. aureus ATCC 25923 (µg/mL)S. aureus BAA-2312 (MRSA) (µg/mL)E. faecalis ATCC 29212 (µg/mL)E. faecium ATCC 700221 (VRE) (µg/mL)
2 2122
3 1111
6 1111
11 0.50.250.50.5
28 0.250.250.250.25
29 0.250.250.250.25
Vancomycin 112>128
Daptomycin 0.50.522

Data sourced from Al-Amin, M. et al. (2021).[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (or other suitable growth medium)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to the desired final concentration in the growth medium.

  • Prepare serial two-fold dilutions of the test compound in the 96-well plates.

  • Inoculate each well with the diluted bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18][19][20][21]

Immunosuppressive Activity: NFAT Inhibition

Certain bis(trifluoromethyl)pyrazoles (BTPs) have been identified as inhibitors of cytokine production, such as IL-2, by regulating the nuclear factor of activated T-cells (NFAT) transcription factor. Unlike cyclosporine and FK506, these compounds do not directly inhibit calcineurin.[22]

Mechanism of Action: Regulation of NFAT Signaling

BTPs are believed to interfere with the signaling cascade that leads to the activation and nuclear translocation of NFAT, thereby preventing the transcription of pro-inflammatory genes.

G cluster_nucleus TCR T-Cell Receptor Activation Ca_influx Calcium Influx TCR->Ca_influx Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_P NFAT (phosphorylated, inactive) in Cytoplasm Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (dephosphorylated, active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Nuclear Translocation Gene_transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_transcription BTP Bis(trifluoromethyl)pyrazole BTP->Ca_influx Inhibition of SOCE

Caption: Proposed mechanism of NFAT inhibition by bis(trifluoromethyl)pyrazoles.

Agrochemical Applications: Insecticides

Trifluoromethyl pyrazoles are a cornerstone of modern insecticide development, with fipronil being a prominent example. These compounds are highly effective against a broad spectrum of insect pests.

Mechanism of Action: GABA Receptor Antagonism

Fipronil and related insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. By blocking the GABA-gated chloride channels, these compounds disrupt the central nervous system, leading to hyperexcitation, paralysis, and death of the insect. The selectivity of these insecticides is attributed to their higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[23][24][25][26]

Signaling Pathway: Disruption of GABAergic Neurotransmission

G GABA GABA Neurotransmitter GABA_R Insect GABA Receptor (Chloride Channel) GABA->GABA_R Cl_influx Chloride Ion Influx GABA_R->Cl_influx Hyperpolarization Neuronal Inhibition (Hyperpolarization) Cl_influx->Hyperpolarization Fipronil Trifluoromethyl Pyrazole (e.g., Fipronil) Fipronil->GABA_R

Caption: Fipronil's antagonism of the insect GABA receptor.

Quantitative Data: GABA Receptor Binding Affinity

Trifluoromethyl pyrazole insecticides exhibit significantly higher affinity for insect GABA receptors than for mammalian receptors, which is the basis for their selective toxicity.

CompoundTargetIC50 (nM)
Fipronil Housefly GABA Receptor4
Fipronil Human GABA Receptor2169

Data sourced from Ratra and Casida (2001).[24]

Experimental Protocol: Radioligand Binding Assay for GABA Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA receptor.

Materials:

  • Membrane preparation from insect or mammalian brain tissue

  • Radioligand (e.g., [3H]GABA or [3H]Muscimol)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of unlabeled GABA (for non-specific binding).

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and the percentage of inhibition by the test compound.

  • Determine the IC50 value of the test compound.[27][28][29][30][31]

Conclusion

The trifluoromethyl pyrazole scaffold is a testament to the power of fluorine chemistry in modulating the biological properties of heterocyclic compounds. Its presence in a diverse range of successful drugs and agrochemicals highlights its importance and versatility. The continued exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of novel trifluoromethyl pyrazole derivatives with enhanced efficacy and safety profiles for a wide array of applications.

References

In-Depth Technical Guide: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 231285-86-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the trifluoromethyl group and the pyrazole core, make it a compound of significant interest in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of molecules, often leading to improved efficacy and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and integration into synthetic workflows.

PropertyValue
CAS Number 231285-86-2
Molecular Formula C₈H₉F₃N₂O₂
Molecular Weight 222.17 g/mol
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents
Purity Typically ≥97%

Synthesis

General Synthetic Workflow

The synthesis of pyrazole-4-carboxylates often involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon component. For the target molecule, this would likely involve the reaction of methylhydrazine with a trifluoromethylated β-ketoester derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate C Cyclocondensation A->C B Methylhydrazine B->C D This compound C->D

Caption: General synthetic workflow for pyrazole-4-carboxylates.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of methylhydrazine to the cooled solution. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[1] The pyrazole scaffold is a common feature in many commercial pesticides.

Fungicidal Activity

Many pyrazole carboxamides are known to be potent fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death. While specific biological data for this compound is not available, it is a precursor for the synthesis of such active ingredients.

The general mechanism of action for SDHI fungicides is illustrated in the following pathway diagram.

G cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH complex_ii Complex II (SDH) ubiquinone Ubiquinone complex_ii->ubiquinone e- complex_iii Complex III ubiquinone->complex_iii e- atp_production ATP Production complex_iii->atp_production sdhi Pyrazole Carboxamide (derived from title compound) sdhi->complex_ii Inhibition

Caption: Mechanism of action of SDHI fungicides.

Herbicidal Activity

Certain pyrazole derivatives also exhibit herbicidal properties. The mode of action for pyrazole-based herbicides can vary, but some are known to inhibit pigment biosynthesis or amino acid synthesis in plants. The title compound serves as a valuable starting material for the exploration of new herbicidal agents.

Pharmaceutical Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. Derivatives of pyrazole have been investigated for their potential in treating various conditions, including neurological disorders.[1] this compound provides a platform for the synthesis of novel compounds for drug discovery programs.

Conclusion

This compound is a significant chemical intermediate with considerable potential in the development of new agrochemicals and pharmaceuticals. Its synthesis, while not explicitly detailed in the literature for this specific isomer, can be achieved through established chemical transformations. The biological importance of the pyrazole scaffold, particularly in the context of SDHI fungicides, underscores the value of this compound as a building block for future research and development in crop protection and medicine. Further studies are warranted to fully elucidate the biological activity profile of derivatives of this compound.

References

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. Due to its specific structural features, particularly the trifluoromethyl group, this molecule serves as a crucial intermediate in the development of advanced bioactive compounds.[1]

Chemical Structure and Properties

This compound is a substituted pyrazole ester. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In this specific molecule, the nitrogen at position 1 is substituted with a methyl group, the carbon at position 5 is substituted with a trifluoromethyl group, and the carbon at position 4 is substituted with an ethyl carboxylate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉F₃N₂O₂
Molecular Weight 222.16 g/mol
Appearance Solid
InChI 1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10,11)/h4H,3H2,1-2H3
InChI Key RQDQIVPSSDGXQU-UHFFFAOYSA-N
SMILES CCOC(=O)c1cnn(C)c1C(F)(F)F

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

A potential synthetic route is outlined below. This pathway is based on the known reactivity of the pyrazole ring system and methods for introducing functional groups.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole cluster_1 Step 2: Bromination at the 4-position cluster_2 Step 3: Carboxylation at the 4-position start 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine step1_product 1-methyl-5-(trifluoromethyl)-1H-pyrazole start->step1_product Cyclocondensation step2_start 1-methyl-5-(trifluoromethyl)-1H-pyrazole step2_product 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole step2_start->step2_product step2_reagent N-Bromosuccinimide (NBS) step2_reagent->step2_product step3_start 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole step3_product This compound step3_start->step3_product step3_reagent1 n-Butyllithium (n-BuLi) step3_reagent1->step3_product step3_reagent2 Ethyl chloroformate step3_reagent2->step3_product

References

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in chemical research and development. The document details its physicochemical properties, outlines a representative synthetic pathway, and discusses its applications, particularly in the agrochemical and pharmaceutical industries. This guide is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[1] The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing reactivity, solubility in organic solvents, and biological activity.[1] A summary of its key quantitative data is presented below.

PropertyValue
Molecular Weight 222.17 g/mol [1]
Molecular Formula C₈H₉F₃N₂O₂[1]
CAS Number 231285-86-2[1]
Melting Point 60-66 °C[1]
Purity ≥ 98% (as determined by HPLC)[1]
Appearance White crystals[1]

Synthesis and Workflow

The synthesis of substituted pyrazoles like this compound typically involves a key ring-forming condensation reaction followed by functional group modifications. A common strategy is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by N-alkylation. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Product Formation A 1,3-Dicarbonyl Precursor (e.g., Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) C Condensation & Cyclization A->C Reactant 1 B Methylhydrazine B->C Reactant 2 D Ethyl 1-methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate C->D Yields Product

Caption: Generalized synthetic workflow for pyrazole carboxylates.

Experimental Protocols

While a specific protocol for this exact isomer is not detailed in the provided search results, a representative procedure for a key synthetic step—the N-methylation of a pyrazole ring—can be extrapolated from the synthesis of a closely related isomer, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Objective: To synthesize the target compound via N-methylation of its precursor, ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Water (deionized)

Procedure:

  • Dissolve the starting pyrazole ester (1 equivalent) in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.5 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for approximately 20-30 minutes after the addition of NaH is complete.

  • Add iodomethane (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir overnight (approximately 18 hours).

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the final product, this compound.

Applications in Research and Development

This pyrazole derivative is a valuable intermediate in the synthesis of more complex molecules, primarily for the agrochemical and pharmaceutical sectors.[1]

  • Agrochemicals: It serves as a key building block for modern fungicides and herbicides.[1] The trifluoromethyl group is known to enhance the efficacy and metabolic stability of the final active ingredients, leading to improved crop protection.[1]

  • Pharmaceuticals: In drug discovery, this compound is explored for its potential in developing novel therapeutic agents. Its structural motifs are relevant in designing molecules for treating neurological disorders.[1] The stability and reactivity of the compound make it an attractive starting point for creating new chemical entities with potentially enhanced efficacy and reduced toxicity.[1]

The logical relationship for its application is outlined in the following diagram.

G cluster_0 Application Sectors cluster_1 Final Products A Ethyl 1-methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate B Agrochemical Synthesis A->B C Pharmaceutical Development A->C D Fungicides & Herbicides B->D E Novel Therapeutic Agents (e.g., for Neurological Disorders) C->E

Caption: Application pathways of the title compound.

Conclusion

This compound is a specialized chemical intermediate with significant utility. Its defined physicochemical properties and the established synthetic routes to related compounds make it a reliable component in multi-step synthesis. The presence of the trifluoromethyl group is key to its value, conferring enhanced biological activity to the downstream products in both agriculture and medicine. This guide summarizes the essential technical information for researchers and developers working with this compound.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety and handling protocols for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key intermediate in the agrochemical and pharmaceutical industries.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the safe handling and storage of the compound.

PropertyValueSource
Molecular Formula C₈H₉F₃N₂O₂[1]
Molecular Weight 222.17 g/mol [1]
Appearance White crystals[1]
Melting Point 60-66 °C[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 231285-86-2[1]
PubChem ID 2737211[1]
InChI Key RQDQIVPSSDGXQU-UHFFFAOYSA-N
SMILES String CCOC(=O)c1cnn(C)c1C(F)(F)F

Hazard Identification and Classification

Based on this related compound, the following GHS hazard classifications should be considered as potential risks:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

The following precautionary statements are advised:

CodeStatement
P264Wash face, hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P317IF SWALLOWED: Get medical help.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P337+P317If eye irritation persists: Get medical help.
P501Dispose of contents/container to an approved waste disposal plant.

Data derived from a structurally similar compound (CAS 175137-35-6) as a precautionary measure.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on general best practices for handling chemical intermediates of this nature and information from related pyrazole compounds.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the compound. The following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][4]

3.2. Handling Procedures

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

3.3. Storage Conditions

  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep container tightly closed.[3]

  • Recommended storage temperature is between 0-8°C.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

First-Aid Measures

In case of exposure, follow these first-aid protocols:

  • General Advice: If symptoms persist, seek medical attention.[3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures and Accidental Release

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]

  • Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

  • Accidental Release: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[3]

Logical Workflow for Hazard Mitigation

The following diagram illustrates a logical workflow for mitigating hazards associated with handling this compound.

Hazard_Mitigation_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_response Emergency Response cluster_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment ObtainSDS Obtain & Review SDS (or analogous) RiskAssessment->ObtainSDS SelectPPE Select Appropriate PPE ObtainSDS->SelectPPE WearPPE Wear Required PPE SelectPPE->WearPPE UseVentilation Use in Ventilated Area (Fume Hood) SafeHandling Follow Safe Handling Procedures UseVentilation->SafeHandling WearPPE->SafeHandling FirstAid Administer First Aid SafeHandling->FirstAid Exposure SpillControl Control & Clean Spills SafeHandling->SpillControl Spill FireSuppression Fire Suppression SafeHandling->FireSuppression Fire ProperStorage Store in Cool, Dry, Ventilated Area SafeHandling->ProperStorage WasteDisposal Dispose of Waste per Regulations ProperStorage->WasteDisposal

Caption: Hazard Mitigation Workflow for Chemical Handling.

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[1]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Hazardous Reactions: None under normal processing.[3]

This guide is intended to provide essential safety and handling information. It is crucial to consult all available safety data and conduct a thorough risk assessment before working with this chemical.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and synthetic accessibility have led to the development of a wide array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anti-inflammatory, anticancer, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative structure-activity relationships, and key experimental protocols related to this important class of compounds.

Pyrazole Derivatives as Anti-inflammatory Agents: The Celecoxib Story

One of the most prominent examples of a pyrazole-based drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[1]

Mechanism of Action and Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1][2] Unlike non-selective NSAIDs, Celecoxib shows a significantly higher affinity for COX-2 over COX-1, the latter of which is involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole core, which binds to a specific hydrophilic pocket in the COX-2 active site that is absent in COX-1.

The COX-2 signaling pathway in inflammation and its inhibition by Celecoxib are depicted below.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

COX-2 signaling pathway and Celecoxib's mechanism of action.
Quantitative Data: COX-1 vs. COX-2 Inhibition

The selectivity of Celecoxib and other pyrazole derivatives for COX-2 over COX-1 is a critical determinant of their therapeutic profile. This is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against both enzyme isoforms.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 300.05600[3]
Valdecoxib --30[4]
Etoricoxib --106[4]
Experimental Protocols

The synthesis of Celecoxib and related pyrazole derivatives is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5][6]

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

  • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • 4-sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Catalytic amount of hydrochloric acid

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Celecoxib.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a defined period (e.g., 10 minutes) at the controlled temperature.

  • Terminate the reaction by adding a stop solution (e.g., a solution of hydrochloric acid).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pyrazole Derivatives in Oncology: Targeting Kinase Signaling

The pyrazole scaffold is a key component in numerous small-molecule kinase inhibitors developed for cancer therapy.[2] These compounds target dysregulated kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action and Signaling Pathways

Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7] Key kinase targets for pyrazole derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[7][8][9]

The following diagram illustrates a generalized kinase signaling pathway and its inhibition by a pyrazole-based inhibitor.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds & Activates Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK)->Transcription Factors Activates Pyrazole Kinase Inhibitor Pyrazole Kinase Inhibitor Pyrazole Kinase Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits ATP Binding Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Generalized kinase signaling pathway and inhibition.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The anticancer potency of pyrazole-based kinase inhibitors is evaluated by their IC50 values against specific kinases and various cancer cell lines.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Afuresertib Akt10.08 (Ki)HCT116 (colon)0.95[3]
Compound 6 (Pyrazole-based) Aurora A160HCT116 (colon)0.39[3]
Compound 17 (Pyrazole-based) Chk217.9--[3]
Compound 3 (Fused Pyrazole) EGFR60HEPG2 (liver)0.31[8]
Compound 9 (Fused Pyrazole) VEGFR-2220HEPG2 (liver)0.45[8]
Compound 4 (Pyrazole-based) CDK23820MCF-7 (breast)-[10]
Compound 7d (Pyrazole-based) CDK21470MCF-7 (breast)-[10]
Experimental Protocols

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11][12][13][14]

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compound (pyrazole-based inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.

    • Prepare the enzyme solution by diluting the kinase stock in 1x kinase assay buffer and add 2 µL to each well.

    • Prepare the substrate/ATP mixture in 1x kinase assay buffer. The final ATP concentration is typically at or near its Km for the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well (final reaction volume: 5 µL).

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[1][2][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Pyrazole Derivatives as Antimicrobial Agents

The pyrazole scaffold has also been extensively explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi.[8][17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with DNA replication.[18] For example, some pyrazole-thiazole hybrids have been shown to target bacterial DNA gyrase and topoisomerase IV.[18]

The following diagram illustrates a simplified workflow for the discovery of antimicrobial pyrazole derivatives.

Antimicrobial_Workflow Pyrazole Library Synthesis Pyrazole Library Synthesis Broth Microdilution Assay Broth Microdilution Assay Pyrazole Library Synthesis->Broth Microdilution Assay Microbial Strains (Bacteria & Fungi) Microbial Strains (Bacteria & Fungi) Microbial Strains (Bacteria & Fungi)->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Lead Compound Identification Lead Compound Identification MIC Determination->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Lead Optimization Lead Optimization Lead Compound Identification->Lead Optimization

Workflow for antimicrobial pyrazole discovery.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is determined by their Minimum Inhibitory Concentration (MIC) values against various microbial strains.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 158 (Pyrazole-based) S. aureus3.125[8]
Compound 159 (Pyrazole-based) B. subtilis1.6125[8]
Compound 160 (pyrazole-based) E. coli1.6125[8]
Compound 161 (pyrazole-based) P. aeruginosa1.6125[8]
Compound 19 (Quinoline-pyrazole) S. aureus0.12-0.98[18]
Compound 171 (Pyrazole-based) Various bacteria & fungi0.0025-12.5[3]
Compound 7ai (Isoxazolol pyrazole) R. solani (fungus)0.37[17]
Compound 26 (Pyrazole-based) B. cinerea (fungus)2.432[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[19]

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the liquid growth medium to achieve a range of concentrations.

  • Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its presence in a range of clinically successful drugs and numerous drug candidates highlights its significance in medicinal chemistry. The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity against a variety of biological targets. This technical guide has provided a snapshot of the broad applicability of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and quantitative data presented herein are intended to aid researchers in their efforts to further explore the therapeutic potential of this remarkable heterocyclic system. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly continue to play a pivotal role in the design of the next generation of innovative medicines.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into bioactive molecules has become a pillar of modern medicinal chemistry. Its unique electronic properties and steric profile allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties, often leading to dramatic improvements in efficacy, stability, and bioavailability. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and logical and workflow diagrams to illustrate key concepts.

Core Physicochemical and Pharmacokinetic Effects of Trifluoromethylation

The introduction of a CF3 group can profoundly alter a molecule's properties in several key areas:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1][2] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] By replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, a CF3 group can effectively block this pathway, a strategy known as "metabolic switching."[3] This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3][5]

  • Lipophilicity: The CF3 group is highly lipophilic, a property that significantly influences a molecule's ability to permeate biological membranes.[2][5] This enhanced lipophilicity can improve oral absorption, distribution into tissues, and penetration of the blood-brain barrier.[2] The Hansch lipophilicity parameter (π) for a CF3 group is approximately +0.88.[2] However, the impact on the overall molecule's lipophilicity, measured as logP or logD, is context-dependent and also influenced by other functional groups present.[6]

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic distribution within a molecule.[5][7] This can influence the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and modulating its interaction with biological targets such as enzymes and receptors.[8] These electronic effects can lead to stronger hydrogen bonding, altered electrostatic interactions, and ultimately, increased binding affinity and potency.[1][9]

  • Bioavailability: By enhancing both metabolic stability and membrane permeability, the trifluoromethyl group often contributes to improved oral bioavailability.[2] A longer half-life means the drug remains in circulation for a longer period, and enhanced absorption ensures that a greater proportion of the administered dose reaches its target.

Quantitative Impact of Trifluoromethylation: Comparative Data

The following tables summarize the quantitative effects of introducing a trifluoromethyl group in place of a methyl group or hydrogen atom on key drug-like properties.

Table 1: Effect of Trifluoromethyl Group on Lipophilicity (logD) and Acidity (pKa)

Molecule PairRlogD (pH 7.4)pKaReference(s)
2-(Thioalkyl)pyridine-CH31.693.69[6][10]
-CF32.130.97[6][10]
2-(Thioethyl)pyridine-CH2CH32.263.68[6][10]
2-(Thiotrifluoroethyl)pyridine-CH2CF32.431.49[6][10]
N-Acetyl Proline Analog4-CH3-3.58 (cis), 2.83 (trans)
4-CF3-3.21 (cis), 2.57 (trans)

Table 2: Effect of Trifluoromethyl Group on Metabolic Stability

Compound PairRHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Reference(s)
Generic 2-Substituted Pyridine Analog (Hypothetical)-CH3ShorterHigher[3][11]
-CF3LongerLower[3][11]

Note: Specific quantitative data for direct CH3 vs. CF3 comparisons in metabolic stability assays are often proprietary. The table reflects the generally observed and expected trend. The primary outcome is a significant reduction in the rate of metabolism for the CF3-containing analog.

Table 3: Effect of Trifluoromethyl Group on Binding Affinity (IC50)

Drug/Analog PairTargetRIC50 (µM)Reference(s)
Isoxazole-based anticancer agentMCF-7 cells-H19.72[12]
-CF32.63[12]
Celecoxib AnalogCOX-2-CH3~0.015[13][14]
-CF33.09[13]
Norfluoxetine Enantiomers (in vivo)Serotonin UptakeR-enantiomer>20 mg/kg[15]
S-enantiomer3.8 mg/kg[15]

*Note on Celecoxib: The non-trifluoromethyl analog of Celecoxib is a conceptual comparison. The provided data for the TFM-C analog shows a significant decrease in COX-2 inhibitory activity, illustrating that the effect of the CF3 group is highly context-dependent and not always potency-enhancing. Celecoxib itself contains a CF3 group.

Experimental Protocols

Detailed methodologies for assessing the key parameters affected by trifluoromethylation are crucial for reproducible research.

Determination of Lipophilicity: Shake-Flask Method for logD

This protocol outlines the classic "shake-flask" method for determining the distribution coefficient (logD) at a specific pH, typically 7.4.[16][17][18]

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[16]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[16]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a precise volume of the pre-saturated PBS.

    • Add a precise volume of pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[18]

  • Equilibration: Cap the vial and shake vigorously using a vortex mixer for a fixed period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[17]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10-15 minutes) to ensure complete separation of the aqueous and organic layers.[17]

  • Sampling and Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

  • Quantification: Analyze the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The logD is calculated using the following formula: LogD = log10([Concentration in n-Octanol] / [Concentration in PBS])

Assessment of Metabolic Stability: In Vitro Microsomal Stability Assay

This assay determines the rate of a compound's metabolism by liver enzymes, primarily CYPs, contained in microsomes.[5][19][20]

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound solution at a starting concentration (e.g., 1 µM).[21]

  • Reaction Setup: In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20] A control reaction without the NADPH system should be run in parallel to assess non-enzymatic degradation.[21]

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold stop solution to the corresponding wells.[5][20]

  • Protein Precipitation: After the final time point, centrifuge the plate at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes).[20]

Determination of Binding Affinity: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand that has a known affinity for the same receptor.[1][4][22]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known dissociation constant (Kd)

  • Unlabeled test compound

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare solutions of the radiolabeled ligand (at a fixed concentration, typically at or below its Kd) and the receptor-containing membranes in ice-cold assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, the fixed concentration of radiolabeled ligand, and the membrane preparation to each well.[1]

    • Total Binding: Wells containing radioligand and membranes but no test compound.

    • Non-specific Binding (NSB): Wells containing a high concentration of an unlabeled ligand known to bind the target, in addition to the radioligand and membranes.[1]

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by vacuum filtration through the filter plate. This traps the membranes with bound radioligand on the filter while the unbound ligand passes through.[4]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding counts from the total binding and from the counts in the presence of the test compound.

    • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

cluster_DrugDesign The Multifaceted Role of the CF3 Group in Drug Design cluster_Properties Physicochemical Properties cluster_Outcomes Pharmacokinetic & Pharmacodynamic Outcomes CF3 Trifluoromethyl (-CF3) Group Lipophilicity ↑ Lipophilicity (logP) CF3->Lipophilicity MetabolicStability ↑ Metabolic Stability CF3->MetabolicStability ElectronicEffects Strong Electron- Withdrawing Effects CF3->ElectronicEffects MembranePerm ↑ Membrane Permeability Lipophilicity->MembranePerm HalfLife ↑ Drug Half-Life (t½) MetabolicStability->HalfLife BindingAffinity Modulated Binding Affinity (pKa ↓) ElectronicEffects->BindingAffinity Bioavailability ↑ Bioavailability MembranePerm->Bioavailability BindingAffinity->Bioavailability Potency HalfLife->Bioavailability

Caption: Logical diagram illustrating the influence of the trifluoromethyl group on molecular properties and resulting pharmacokinetic outcomes.

cluster_Workflow Experimental Workflow: In Vitro Microsomal Stability Assay prep 1. Prepare Reagents (Microsomes, Buffer, Test Compound) pre_incubate 2. Pre-incubate Mixture (Compound + Microsomes) at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH Regenerating System) pre_incubate->initiate sampling 4. Time-Course Sampling (0, 5, 15, 30, 45 min) initiate->sampling terminate 5. Terminate Reaction (Add Ice-Cold Stop Solution) sampling->terminate centrifuge 6. Centrifuge (Pellet Precipitated Proteins) terminate->centrifuge analyze 7. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 8. Calculate Parameters (t½, CLint) analyze->calculate

Caption: A step-by-step workflow diagram for the in vitro microsomal stability assay.

cluster_Workflow Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Prepare Reagents (Membranes, Buffers, Radioligand, Test Compound) setup 2. Set up Assay Plate (Total, NSB, and Competition Wells) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filtrate 4. Rapid Vacuum Filtration (Separate Bound from Free) incubate->filtrate wash 5. Wash Filters (Remove Unbound Radioligand) filtrate->wash count 6. Scintillation Counting (Quantify Bound Radioactivity) wash->count calculate 7. Calculate Parameters (IC50, Ki) count->calculate

Caption: A step-by-step workflow diagram for the competitive radioligand binding assay.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to confer metabolic stability, enhance lipophilicity, and modulate target binding affinity makes it a highly valuable substituent in the design of new therapeutic agents.[2] As demonstrated by the numerous FDA-approved drugs containing this moiety, such as fluoxetine and celecoxib, the strategic incorporation of a CF3 group can successfully address many of the challenges encountered in drug discovery and development. A thorough understanding of its effects, supported by robust experimental data, is essential for harnessing its full potential in the creation of next-generation medicines.

References

The Pyrazole Core: A Versatile Scaffold for Novel Fungicides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a critical pharmacophore in the development of modern agrochemicals.[1][2] Its unique structural features and broad-spectrum biological activity have led to the successful commercialization of numerous high-performance fungicides and herbicides.[3][4] This technical guide delves into the discovery, synthesis, mode of action, and structure-activity relationships of novel fungicides and herbicides centered around the pyrazole core, providing a comprehensive resource for professionals in the field.

Fungicidal Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated potent fungicidal activity against a wide range of plant pathogens.[5] A significant class of these fungicides are the pyrazole carboxamides, which have been extensively developed and commercialized.[6] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides known for their high efficiency and low toxicity.[7]

Succinate Dehydrogenase Inhibitors (SDHIs)

SDHIs target the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial electron transport chain, disrupting the fungus's ability to produce ATP, the essential energy currency of the cell. This ultimately leads to cell death.[8] The pyrazole carboxamide scaffold has proven to be an excellent foundation for designing potent SDHIs.[9]

dot

SDHI_Pathway cluster_membrane Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- transfer CoQH2 Coenzyme QH2 (Ubihydroquinon) CoQ->CoQH2 ComplexIII Complex III CoQH2->ComplexIII e- ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Pyrazole_SDHI Pyrazole Carboxamide (SDHI) Pyrazole_SDHI->SDH Inhibition

Caption: Mechanism of action for pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Quantitative Fungicidal Activity Data

The following tables summarize the in vitro antifungal activity of various novel pyrazole derivatives against several plant pathogenic fungi.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [6]

CompoundTarget FungiEC50 (μg/mL)
7aiRhizoctonia solani0.37
Carbendazol (Control)Rhizoctonia solaniNot specified, but 7ai was less effective

Table 2: Fungicidal Activities of Novel Pyrazole Derivatives [10]

CompoundBotrytis cinerea (EC50 μg/mL)Rhizoctonia solani (EC50 μg/mL)Valsa mali (EC50 μg/mL)Thanatephorus cucumeris (EC50 μg/mL)Fusarium oxysporum (EC50 μg/mL)Fusarium graminearum (EC50 μg/mL)
262.4322.1821.7871.6386.9866.043

Table 3: Antifungal Activity of Flavonol Derivatives with Pyrazole Amide [11]

CompoundTarget FungiEC50 (μg/mL)
J13Phytophthora capsici6.29
Azoxystrobin (Control)Phytophthora capsici96.5
Fluopyram (Control)Phytophthora capsici127.95

Table 4: Antifungal Activity of Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group [5]

CompoundTarget FungiEC50 (μM)
1vFusarium graminearum0.0530
Pyraclostrobin (Control)Fusarium graminearumComparable to 1v

Table 5: Antifungal Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide [7]

CompoundTarget FungiEC50 (μg/mL)
D1Phomopsis sp.16.9
D6Xanthomonas oryzae pv. Oryzae18.8
D16Phytophthora capsici11.3
Azoxystrobin (Control)Phomopsis sp.50.7
Fluopyram (Control)Phomopsis sp.71.8
Thiadiazole-copper (Control)Xanthomonas oryzae pv. Oryzae52.9
Bismerthiazol (Control)Xanthomonas oryzae pv. Oryzae69.1
Azoxystrobin (Control)Phytophthora capsici35.1

Table 6: Antifungal Activity of Pyrazole-4-carboxamide Derivatives with Thioether Moiety [12]

CompoundRhizoctonia solani (EC50 μg/mL)Sclerotinia sclerotiorum (EC50 μg/mL)
8e0.0120.123
Boscalid (Control)0.4640.159
Fluxapyroxad (Control)0.0360.104

Herbicidal Activity of Pyrazole Derivatives

The versatility of the pyrazole scaffold extends to the development of herbicides with various modes of action.[13] Pyrazole-based herbicides have been designed to target different key enzymes in plant metabolic pathways, leading to effective weed control.[14]

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

A prominent class of pyrazole herbicides are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[15] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and photoprotection. Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of the plant tissues and ultimately death.[15]

dot

HPPD_Inhibition_Pathway Tyrosine Tyrosine p_HPP p-Hydroxyphenylpyruvate Tyrosine->p_HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate p_HPP->HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Tocopherol->Carotenoids Photosynthesis Photosynthesis Carotenoids->Photosynthesis Photoprotection Bleaching Bleaching & Plant Death Photosynthesis->Bleaching Disruption Pyrazole_HPPD Pyrazole Herbicide (HPPD Inhibitor) Pyrazole_HPPD->HPPD Inhibition

Caption: Mechanism of action for pyrazole-based HPPD inhibitor herbicides.

Synthetic Auxin Herbicides

Recent research has also focused on developing pyrazole-containing compounds that act as synthetic auxins.[16] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible weeds.[16]

Quantitative Herbicidal Activity Data

The following table presents the herbicidal activity of novel picolinic acid derivatives containing a pyrazole moiety.

Table 7: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives [16]

CompoundTarget PlantIC50 (for root growth inhibition)
V-7Arabidopsis thaliana45 times lower than halauxifen-methyl
Halauxifen-methyl (Control)Arabidopsis thalianaNot specified

Experimental Protocols

General Synthesis of Pyrazole Carboxamides

A common synthetic route to pyrazole carboxamides involves the reaction of a pyrazole carboxylic acid with a corresponding amine.[6][10]

dot

Synthesis_Workflow Start Starting Materials: - Pyrazole Carboxylic Acid - Substituted Amine Step1 Activation of Carboxylic Acid (e.g., with thionyl chloride to form acyl chloride) Start->Step1 Step2 Amide Coupling Reaction (in the presence of a base) Step1->Step2 Step3 Work-up and Purification (e.g., extraction, chromatography) Step2->Step3 FinalProduct Target Pyrazole Carboxamide Step3->FinalProduct

Caption: General experimental workflow for the synthesis of pyrazole carboxamides.

Detailed Example: Synthesis of Flavonol Derivatives with Pyrazole Amide [11]

  • Synthesis of Intermediate 1 (Acyl Chloride): 3-substituted-1-methyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride to afford the corresponding acyl chloride.

  • Synthesis of Intermediate 3: Intermediate 1 is coupled with 4-(N-Boc-amino)piperidine to give an intermediate which is then deprotected using HCl in methanol.

  • Synthesis of Intermediate 4: Intermediate 1 is treated with piperazine.

  • Synthesis of Intermediate 7: Substituted 2'-hydroxyacetophenone and substituted benzaldehyde undergo aldol condensation to form an intermediate, which is subsequently cyclized. This product then reacts with a dibromoalkane via substitution.

  • Final Target Compound Synthesis: The target compounds are synthesized by reacting intermediate 7 with either intermediate 3 or 4 in dichloromethane (DCM) using potassium carbonate (K2CO3) as an acid scavenger under reflux conditions.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)

This method is widely used to determine the efficacy of antifungal compounds.[6][10]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. A control plate contains only the solvent.

  • Inoculation: A mycelial plug of the test fungus is placed at the center of each petri dish.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

  • EC50 Determination: A series of concentrations are tested to determine the concentration required to inhibit 50% of the fungal growth (EC50).

Conclusion

The pyrazole core continues to be a highly fruitful scaffold for the discovery of novel fungicides and herbicides. The chemical versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][3] Future research in this area will likely focus on the development of compounds with novel modes of action to combat the growing issue of pesticide resistance, as well as the design of more environmentally benign agrochemicals. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working towards these goals.

References

Methodological & Application

Application Notes and Protocols for Ethyl 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a versatile synthetic intermediate in the development of bioactive molecules. The protocols detailed below focus on its application in the synthesis of fungicides and kinase inhibitors, highlighting its importance in agrochemical and pharmaceutical research.

Introduction

This compound is a key building block in modern medicinal and agricultural chemistry. The presence of the trifluoromethyl group often enhances the metabolic stability, binding affinity, and overall biological activity of the final compounds. The pyrazole core is a "privileged scaffold," frequently found in molecules with a wide range of therapeutic and biological activities, including anti-inflammatory, anticancer, antifungal, and herbicidal properties.

This document outlines the synthetic transformations of this compound into valuable pyrazole carboxamides, a class of compounds known for their potent fungicidal activity as succinate dehydrogenase inhibitors (SDHIs). Additionally, the role of pyrazole-based structures in the development of targeted kinase inhibitors for therapeutic applications is discussed.

Application 1: Synthesis of Pyrazole Carboxamide Fungicides

The pyrazole carboxamide scaffold is a cornerstone in the development of modern fungicides. These compounds act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production. The following sections detail the synthetic route from this compound to a representative pyrazole carboxamide.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a selected aniline derivative.

G A Ethyl 1-methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate B 1-Methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid A->B Step 1: Hydrolysis (e.g., NaOH, EtOH/H2O, reflux) C 1-Methyl-5-(trifluoromethyl) -1H-pyrazole-4-carbonyl chloride B->C Step 2a: Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) E N-(substituted phenyl)-1-methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxamide (Target Fungicide) C->E Step 2b: Amide Coupling D Substituted Aniline D->E

Caption: Synthetic workflow for the preparation of pyrazole carboxamide fungicides.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a solid.

Quantitative Data (Representative):

ParameterValue
Yield85-95%
Purity (by NMR/LC-MS)>95%

Step 2: Amide Coupling to form N-(substituted phenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details the formation of the final pyrazole carboxamide via an acid chloride intermediate.

Materials:

  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride. Use this intermediate directly in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(substituted phenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Quantitative Data (Representative):

ParameterValue
Yield (over 2 steps)70-85%
Purity (by HPLC)>98%

Mechanism of Action: Succinate Dehydrogenase Inhibition

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of the fungal mitochondrial respiratory chain by pyrazole carboxamide fungicides.

Application 2: Synthesis of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

p38 MAPK Signaling Pathway and Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors of p38 MAPK are being investigated for the treatment of various inflammatory diseases.

G Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK P p38 p38 MAPK MKK->p38 P Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates P Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Inhibition

Caption: Overview of the p38 MAPK signaling pathway and its inhibition.

BMPR2 Signaling Pathway and Inhibition

Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase receptor involved in cell growth, differentiation, and apoptosis. Mutations in BMPR2 are associated with pulmonary arterial hypertension. Pyrazole-based inhibitors of BMPR2 are of therapeutic interest.

G BMP BMP Ligand BMPR2 BMPR2 BMP->BMPR2 BMPR1 BMPR1 BMPR2->BMPR1 Recruitment & Phosphorylation SMAD SMAD 1/5/8 BMPR1->SMAD P coSMAD SMAD4 SMAD->coSMAD Complex Formation Nucleus Nucleus coSMAD->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole-based BMPR2 Inhibitor Inhibitor->BMPR2 Inhibition

Caption: The canonical BMPR2 signaling pathway and its inhibition.

The synthesis of pyrazole-based kinase inhibitors often follows a similar synthetic logic to that of the fungicides, involving the conversion of the pyrazole carboxylic acid to a carboxamide. The nature of the aniline or amine coupling partner is a key determinant of the final compound's target specificity and potency.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of bioactive molecules. Its utility in the preparation of potent fungicides and targeted kinase inhibitors underscores its importance in both the agrochemical and pharmaceutical industries. The protocols and pathways described herein provide a foundation for researchers to explore the vast potential of this synthetic building block in the discovery and development of novel chemical entities.

The Versatility of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate stands as a promising, albeit underexplored, scaffold in the realm of cycloaddition reactions. While direct literature on its participation in such reactions is limited, its structural features—a trifluoromethyl group, an ester moiety, and the pyrazole core—suggest a rich potential for the synthesis of novel fused heterocyclic systems. This document provides a comprehensive overview of potential applications, detailed hypothetical protocols, and expected outcomes based on the known reactivity of analogous pyrazole-containing structures.

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The pyrazole nucleus itself is a privileged scaffold found in numerous pharmaceuticals and agrochemicals.[2][3] Cycloaddition reactions offer a powerful and atom-economical approach to construct complex molecular architectures from relatively simple starting materials. The application of this compound in this context opens avenues for the rapid generation of diverse chemical libraries for screening and lead optimization.

Potential Applications in Drug Discovery and Materials Science

The strategic use of this compound in cycloaddition reactions can lead to the synthesis of a variety of fused pyrazole systems with potential biological activity. For instance, the construction of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-c]pyridazines, and other polycyclic heteroaromatics can be envisioned. These core structures are of significant interest in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. In materials science, the resulting highly functionalized and fluorine-rich molecules could be explored for applications in organic electronics and as advanced materials with unique photophysical properties.

Theoretical Cycloaddition Pathways

Based on the electronic properties of the pyrazole ring and its substituents, this compound can be proposed to participate in several types of cycloaddition reactions, primarily acting as a dipolarophile or a diene.

A diagram illustrating the potential cycloaddition pathways is presented below:

G Potential Cycloaddition Pathways cluster_reactants Reactants cluster_reactions Cycloaddition Reactions cluster_products Potential Products pyrazole This compound cyclo_32 [3+2] Cycloaddition pyrazole->cyclo_32 as Dipolarophile cyclo_42 [4+2] Cycloaddition (Diels-Alder) pyrazole->cyclo_42 as Diene pyrazole->cyclo_42 as Dienophile dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide) dipole->cyclo_32 diene Diene (e.g., Butadiene) diene->cyclo_42 dienophile Dienophile (e.g., Maleimide) dienophile->cyclo_42 fused_pyrazole_32 Fused Triazolo-pyrazole or Oxazolo-pyrazole Systems cyclo_32->fused_pyrazole_32 fused_pyrazole_42_diene Fused Pyrazolo-pyridazine Systems cyclo_42->fused_pyrazole_42_diene fused_pyrazole_42_dienophile Fused Pyrazolo-pyridine Systems cyclo_42->fused_pyrazole_42_dienophile

Caption: Potential cycloaddition pathways for the target pyrazole.

Application Notes and Protocols

Protocol 1: [3+2] Cycloaddition with Sodium Azide (Hypothetical)

This protocol outlines a potential pathway for the synthesis of a fused triazolo-pyrazole system.

Experimental Workflow:

G Workflow for [3+2] Cycloaddition start Start reactants Combine Pyrazole, Sodium Azide, and Ammonium Chloride in DMF start->reactants reaction Heat reaction mixture (e.g., 100-120 °C) reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify by column chromatography workup->purification analysis Characterize product (NMR, MS, IR) purification->analysis end End analysis->end

Caption: Workflow for the proposed [3+2] cycloaddition reaction.

Methodology:

  • To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

  • The reaction mixture is stirred and heated to 100-120 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired fused triazolo-pyrazole.

Hypothetical Data:

EntryReactant Ratio (Pyrazole:Azide)Temperature (°C)Time (h)Yield (%)
11:1.21001245
21:1.5120862
31:2.0120865
Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction with an Electron-Rich Alkene (Hypothetical)

This protocol describes a potential [4+2] cycloaddition where the pyrazole acts as the diene component.

Experimental Workflow:

G Workflow for Inverse-Electron-Demand Diels-Alder start Start reactants Dissolve Pyrazole and Electron-Rich Alkene in Toluene start->reactants reaction Heat under reflux in a sealed tube reactants->reaction monitoring Monitor reaction by GC-MS reaction->monitoring workup Remove solvent under reduced pressure monitoring->workup Upon completion purification Purify by preparative HPLC workup->purification analysis Characterize product (NMR, MS, X-ray) purification->analysis end End analysis->end

Caption: Workflow for the proposed Diels-Alder reaction.

Methodology:

  • This compound (1.0 mmol) and an electron-rich alkene (e.g., ethyl vinyl ether, 2.0 mmol) are dissolved in toluene (5 mL) in a sealed tube.

  • The mixture is heated to 150-180 °C.

  • The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by preparative high-performance liquid chromatography (HPLC) to yield the pyrazolo[3,4-b]pyridine derivative.

Hypothetical Data:

EntryDienophileTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1Ethyl vinyl ether15024351:1
2Norbornene16018553:1 (exo:endo)
32,3-Dihydrofuran18012482:1

Conclusion

While the direct application of this compound in cycloaddition reactions is an emerging area of research, its chemical structure holds significant promise for the synthesis of novel and complex heterocyclic frameworks. The hypothetical protocols and workflows presented here, based on established principles of organic chemistry, provide a solid foundation for researchers to explore these exciting possibilities. Further experimental validation is necessary to fully elucidate the reactivity of this versatile building block and unlock its full potential in drug discovery and materials science.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pyrazole compounds in enzyme inhibition assays. This document outlines detailed protocols for various enzyme assays, data analysis techniques, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pyrazole Compounds as Enzyme Inhibitors

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and developed as potent inhibitors of a wide range of enzymes. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. Pyrazole-based compounds have shown significant promise in therapeutic areas such as inflammation, cancer, and thrombosis by targeting key enzymes in various signaling pathways.

Data Presentation: Summary of Quantitative Inhibition Data

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity. The following tables are examples of how to structure quantitative data for clear comparison of different pyrazole inhibitors.

Table 1: Inhibitory Activity of Pyrazole Compounds against Cyclooxygenase (COX) Enzymes

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
PZC-001COX-115.27.8Competitive
PZC-001COX-20.80.4Competitive
PZC-002COX-1>100-Not Determined
PZC-002COX-22.51.1Mixed
PZC-003COX-15.62.9Non-competitive
PZC-003COX-24.92.5Non-competitive

Table 2: Inhibitory Activity of Pyrazole Compounds against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Ki (nM)Inhibition Type
PZK-101JAK25.22.1ATP-competitive
PZK-101JAK389.743.5ATP-competitive
PZK-102Akt112.45.8ATP-competitive
PZK-102PI3Kα150.672.1ATP-competitive
PZK-103ERK225.111.9Allosteric

Table 3: Inhibitory Activity of Pyrazole Compounds against Thrombin

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
PZT-201Thrombin16.07.5Covalent
PZT-202Thrombin80.038.2Competitive
PZT-203Thrombin45.321.9Uncompetitive

Experimental Protocols

General Protocol for a Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for a continuous spectrophotometric enzyme inhibition assay. Specific parameters such as buffer composition, pH, substrate concentration, and wavelength should be optimized for the specific enzyme under investigation.

Materials:

  • Purified target enzyme

  • Substrate (which produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for the target enzyme)

  • Pyrazole inhibitor stock solutions (typically in DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the pyrazole inhibitor in 100% DMSO.

    • Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

    • Prepare the enzyme solution to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • Assay Buffer

      • Inhibitor solution (or DMSO for the uninhibited control)

      • Enzyme solution

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Collection:

    • Measure the absorbance or fluorescence at regular intervals for a set period. The rate of change in the signal is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol for a Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening COX inhibitors.[2]

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe)

  • COX Cofactor solution

  • Arachidonic acid (substrate)

  • Pyrazole inhibitor stock solutions

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 10X working solution of the pyrazole inhibitors in COX Assay Buffer.

    • Prepare the Reaction Master Mix for the number of assays to be performed. For each well:

      • 76 µl COX Assay Buffer

      • 1 µl COX Probe

      • 2 µl diluted COX Cofactor

      • 1 µl COX-1 or COX-2 enzyme

  • Assay Procedure:

    • Add 10 µl of the diluted pyrazole inhibitor or vehicle (for enzyme control) to the appropriate wells of the 96-well plate.

    • Add 10 µl of the positive control inhibitor to designated wells.

    • Add 80 µl of the Reaction Master Mix to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells.

  • Data Collection:

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points in the linear range of the fluorescence increase and calculate the slope for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guide for a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution (at the Km concentration for the specific kinase)

  • Pyrazole inhibitor stock solutions

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well white microplate

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazole inhibitor in the kinase assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the kinase, substrate, and pyrazole inhibitor.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Collection:

    • Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for a Thrombin Inhibition Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic substrate by thrombin.[4]

Materials:

  • Human Thrombin

  • Thrombin Assay Buffer

  • Fluorogenic Thrombin Substrate (e.g., AMC-based peptide)

  • Pyrazole inhibitor stock solutions

  • Positive control inhibitor (e.g., PPACK Dihydrochloride)

  • 96-well black microplate

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazole inhibitor in Thrombin Assay Buffer.

  • Assay Procedure:

    • Add the thrombin enzyme solution to each well of the microplate.

    • Add the diluted pyrazole inhibitor or vehicle control to the respective wells.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the thrombin substrate solution to all wells.

  • Data Collection:

    • Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 350/450 nm).

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Data Analysis and Interpretation

To understand the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The data can be visualized using graphical methods such as Lineweaver-Burk or Dixon plots.

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[substrate].[5][6] Different modes of inhibition (competitive, non-competitive, uncompetitive) produce distinct patterns on this plot.[7]

  • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations.[8][9] The intersection point of the lines can help determine the Ki and the type of inhibition.

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration

  • Km is the Michaelis constant of the substrate

Mandatory Visualizations

Signaling Pathways

Pyrazole compounds are known to inhibit kinases involved in critical signaling pathways that regulate cell proliferation, survival, and inflammation.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation PyrazoleInhibitor Pyrazole Inhibitor (e.g., targeting Raf or MEK) PyrazoleInhibitor->Raf PyrazoleInhibitor->MEK

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival PyrazoleInhibitor Pyrazole Inhibitor (e.g., targeting PI3K or Akt) PyrazoleInhibitor->PI3K PyrazoleInhibitor->Akt

Caption: PI3K-Akt Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription STAT_dimer->GeneTranscription PyrazoleInhibitor Pyrazole Inhibitor (e.g., targeting JAK) PyrazoleInhibitor->JAK Enzyme_Inhibition_Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Pyrazole Inhibitor) Plate 2. Assay Plate Setup (Add Buffer, Inhibitor, Enzyme) Prep->Plate Incubate 3. Pre-incubation (Allow inhibitor binding) Plate->Incubate Initiate 4. Reaction Initiation (Add Substrate) Incubate->Initiate Measure 5. Data Collection (Kinetic Measurement) Initiate->Measure Analyze 6. Data Analysis (Calculate V₀, % Inhibition, IC50) Measure->Analyze Data_Analysis_Workflow RawData Raw Kinetic Data (Signal vs. Time) V0 Calculate Initial Velocity (V₀) for each [Inhibitor] RawData->V0 DoseResponse Generate Dose-Response Curve (% Inhibition vs. log[Inhibitor]) V0->DoseResponse Kinetics Kinetic Analysis (Lineweaver-Burk / Dixon Plots) V0->Kinetics IC50 Determine IC50 Value DoseResponse->IC50 Ki Determine Ki and Mechanism of Inhibition Kinetics->Ki

References

Application Notes and Protocols for Cell-Based Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Their wide range of biological activities includes anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] In oncology research, pyrazole-based compounds are of particular interest as they have been shown to inhibit various protein kinases, modulate key signaling pathways involved in cell proliferation and survival, and induce apoptosis in cancer cells.[1][5][6]

This document provides detailed protocols for essential cell-based assays to evaluate the biological activity of pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals. The protocols cover the assessment of cytotoxicity, the induction of apoptosis, and the inhibition of specific kinase targets.

Data Presentation: Efficacy of Pyrazole Derivatives

The following tables summarize the inhibitory activity of representative pyrazole derivatives against various cancer cell lines and protein kinases, providing a crucial resource for comparative analysis.

Table 1: Cytotoxic Activity (IC50/GI50 µM) of Pyrazole Derivatives in Cancer Cell Lines

Compound ID/NameTarget/ClassCell LineCancer TypeIC50/GI50 (µM)Reference
Compound 3fApoptosis InducerMDA-MB-468Triple-Negative Breast14.97 (24h), 6.45 (48h)[6][7]
Compound 8lApoptosis InducerMDA-MB-231Triple-Negative Breast2.41[8]
MCF-7Breast2.23[8]
HepG2Liver3.75[8]
SMMC-7721Liver2.31[8]
Compound 6Aurora A InhibitorHCT116Colon0.39[5]
MCF-7Breast0.46[5]
Compound 50EGFR/VEGFR-2 InhibitorHepG2Liver0.71[9]
Compound 4aCDK2 Inhibitor--0.205[10]
Compound 4aAntitumorK562Leukemia0.26[3]
A549Lung0.19[3]
Compound 5bTubulin InhibitorK562Leukemia0.021[3]
A549Lung0.69[3]
Compound 10cBcl-2 InhibitorA549Lung3.9 - 35.5[1]

Table 2: In Vitro Kinase Inhibitory Activity (IC50 nM) of Pyrazole Derivatives

Compound ID/NameTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[5]
Compound 3ALK2.9[5]
Compound 6Aurora A160[5]
Compound 17Chk217.9[5]
Compound 9CDK2/cyclin A2960[10][11]
Compound 33CDK274[9]
Compound 34CDK295[9]
Compound 43PI3 Kinase250[9]
Compound 50EGFR90[9]
Compound 50VEGFR-2230[9]
Compound 1bHaspin57[12]
Compound 1cHaspin66[12]

Experimental Workflow

The evaluation of pyrazole derivatives typically follows a hierarchical screening process, starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays (for active compounds) cluster_2 Phase 3: Data Interpretation cluster_D cluster_E A Prepare Pyrazole Derivative Stock & Working Solutions B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 / GI50 Values B->C D Apoptosis Assays C->D Select Active Compounds E Kinase Inhibition Assays C->E Select Active Compounds F Cell Cycle Analysis C->F Select Active Compounds G Western Blot Analysis D->G D1 Annexin V/PI Staining D2 Caspase Activity (Caspase-Glo) E->G E1 In Vitro Kinase Assay (ADP-Glo) E2 Cell-Based Kinase Assay (Western Blot) F->G H Correlate Cytotoxicity with Mechanism of Action G->H

Caption: General experimental workflow for evaluating pyrazole derivatives.

Experimental Protocols

Preparation of Pyrazole Compounds

Proper preparation of test compounds is critical for obtaining reproducible results.[1]

  • Stock Solution Preparation :

    • Dissolve the pyrazole derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1]

    • Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary.[1]

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

  • Working Solution Preparation :

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the final desired concentrations.[1]

    • The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

    • Always include a vehicle control (media with the same final DMSO concentration) in all experiments.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1][10]

  • Materials :

    • 96-well cell culture plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Pyrazole compound working solutions

    • MTT solution (5 mg/mL in PBS, sterile-filtered)[1]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][10]

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1] Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[1]

    • Compound Treatment : Remove the medium and add fresh medium containing various concentrations of the pyrazole compounds. Include vehicle control wells.

    • Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Formazan Solubilization : Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10-15 minutes.[1]

    • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used to correct for background.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.[1]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[1]

  • Materials :

    • 6-well plates

    • Pyrazole compound working solutions

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure :

    • Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of the pyrazole compound for a specified time.[1]

    • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[1]

    • Staining : Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[1]

    • Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.[1][8]

  • Data Interpretation [1]:

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Apoptosis Signaling Pathway

Many pyrazole derivatives induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[14][15] These pathways converge on the activation of executioner caspases, such as Caspase-3, leading to programmed cell death.

G ext_stim Extrinsic Stimuli (e.g., FasL) death_rec Death Receptor (e.g., Fas) ext_stim->death_rec cas8 Caspase-8 death_rec->cas8 int_stim Intrinsic Stimuli (e.g., DNA Damage) bax Bax int_stim->bax mito Mitochondrion bax->mito Promotes bcl2 Bcl-2 bcl2->mito Inhibits cyt_c Cytochrome c mito->cyt_c Release cas9 Caspase-9 cyt_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 Activates cas8->cas3 Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis pyrazole Pyrazole Derivatives pyrazole->bax Upregulates pyrazole->bcl2 Downregulates pyrazole->cas9 Activates pyrazole->cas8 Activates pyrazole->cas3 Activates

Caption: Key pathways of pyrazole-induced apoptosis.

Caspase Activity Assay (Caspase-Glo® Assay)

This homogeneous, luminescent assay measures the activity of specific caspases (e.g., caspase-3/7, -8, or -9).[16][17][18] The assay reagent contains a proluminescent caspase substrate which, when cleaved by an active caspase, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.[17][19]

  • Materials :

    • White-walled 96-well plates compatible with a luminometer.[16]

    • Caspase-Glo® Assay System (e.g., Caspase-Glo® 3/7, Promega).[17]

    • Luminometer.

  • Procedure :

    • Assay Setup : Seed cells and treat with pyrazole compounds in a white-walled 96-well plate as described for the MTT assay.

    • Reagent Preparation : Prepare the Caspase-Glo® Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[18]

    • Reagent Addition : Remove plates from the incubator and allow them to equilibrate to room temperature. Add Caspase-Glo® Reagent to each well in a 1:1 ratio with the cell culture volume (e.g., 100 µL reagent to 100 µL of cells in medium).[18]

    • Incubation : Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[19][20]

    • Luminescence Measurement : Measure the luminescence of each sample using a plate-reading luminometer.[18]

  • Data Analysis : Luminescence is directly proportional to the amount of active caspase. Compare the signal from treated cells to untreated controls.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of a specific kinase and the inhibitory effect of the test compound.[5][12] It measures the amount of ADP produced during the kinase reaction; the amount of ADP is inversely correlated with kinase inhibition.[5]

  • Materials :

    • Purified kinase enzyme and its specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates (white, flat-bottom)[5]

    • Plate reader capable of luminescence detection

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the pyrazole compounds in DMSO.[5]

    • Reaction Setup : Add the diluted compound, a positive control inhibitor, and a DMSO negative control to the appropriate wells of a 384-well plate.[5]

    • Enzyme Addition : Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]

    • Initiate Reaction : Start the kinase reaction by adding a mixture containing ATP and the substrate. The final ATP concentration should be close to the Km value for the specific kinase.[5] Incubate for 30-60 minutes at 30°C.[5]

    • ADP Detection : Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and then the Kinase Detection Reagent as per the manufacturer's protocol.

    • Luminescence Measurement : After incubation, measure the luminescence. The light signal is proportional to the ADP concentration.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the compound concentration to determine the IC50 value.[21]

A Representative Kinase Signaling Pathway

Pyrazole derivatives frequently target serine/threonine or tyrosine kinases within critical signaling cascades, such as the PI3K/Akt pathway, which is a key regulator of cell survival and growth.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Proliferation Cell Proliferation mTOR->Proliferation Pyrazole Pyrazole Kinase Inhibitor Pyrazole->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a common target for pyrazole inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically evaluated and FDA-approved drugs.[1] Pyrazole-containing compounds have demonstrated a remarkable breadth of biological activities, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes and key targets in drug discovery.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, the high-throughput screening (HTS) of pyrazole libraries has become a cornerstone of modern drug discovery efforts to identify novel therapeutic agents.[4][5]

These application notes provide a comprehensive guide to the high-throughput screening of pyrazole libraries. We will detail experimental protocols for key biochemical and cell-based assays, present quantitative data from representative screening campaigns in clearly structured tables, and visualize essential experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process and the biological context of pyrazole-based inhibitors.

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of a selection of pyrazole-based compounds against various protein kinases and cancer cell lines. This data, presented as IC50 values (the half-maximal inhibitory concentration), is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[6]

Compound IDTarget KinaseBiochemical IC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[2][6]
Compound 1Akt161PC-3 (prostate)-[6]
Compound 2Akt11.3HCT116 (colon)0.95[6]
IlorasertibAurora B---[7]
Compound 6Aurora A160HCT116 (colon)0.39[6]
Compound 6Aurora A160MCF-7 (breast)0.46[6]
PrexasertibCHK1<1--[7]
Compound 17Chk217.9--[6]
SimurosertibCdc7---[7]
Compound 6gEGFR24A549 (lung)1.537[8][9]
Compound 14gEGFRWT121MCF-7 (breast)-[10]
Compound 14gEGFRT790M76--[10]
Compound 1bHaspin57--[11]
Compound 1cHaspin66--[11]
Compound 2cHaspin62--[11]
Compound 14kCOX-2560--[10]

Experimental Protocols

Here, we provide detailed methodologies for key experiments commonly employed in the high-throughput screening of pyrazole libraries.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase by quantifying the amount of ADP produced.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Prepare serial dilutions of the pyrazole test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 5 µL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) into the appropriate wells of a 384-well plate.[2]

  • Enzyme and Substrate Addition: Prepare a solution containing the target kinase and its specific substrate in the kinase reaction buffer. Add 10 µL of this solution to all assay wells and mix gently.[2]

  • Compound-Enzyme Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the test compounds and the kinase.[2]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.[2]

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the extent of kinase inhibition.[2]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of pyrazole inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear, flat-bottom plates

  • CO2 incubator

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).[2]

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data in a dose-response curve.[2]

Western Blotting for Target Engagement

This technique is used to determine if a pyrazole inhibitor affects the phosphorylation state of its target kinase or downstream signaling proteins within the cell.

Materials:

  • Cells treated with the pyrazole inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the pyrazole inhibitor at various concentrations and for different time points. Lyse the cells in lysis buffer on ice.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[2]

  • Sample Preparation: Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle shaking.[2]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[2]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Wash the membrane again three times with TBST.[2]

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[2]

Fluorescence Polarization (FP) Assay for Kinase Inhibition

This homogeneous biochemical assay measures the binding of a fluorescently labeled tracer to a kinase, which can be competed off by a pyrazole inhibitor.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Target Kinase

  • Fluorescently labeled tracer (a ligand that binds to the kinase)

  • Assay buffer

  • 384-well black, low-volume plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate as described for the ADP-Glo™ assay.

  • Enzyme and Tracer Addition: Prepare a solution of the target kinase and the fluorescent tracer in the assay buffer. The optimal concentrations of both should be predetermined through titration experiments to achieve a stable and robust assay window. Add 10 µL of this solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the compounds to interact with the kinase and displace the tracer.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the FP signal in the compound wells to the high (DMSO only) and low (no enzyme) control wells. Determine the IC50 value from a dose-response curve.

Reporter Gene Assay

This cell-based assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) that is under the control of a promoter regulated by that pathway.

Materials:

  • A stable cell line expressing the reporter gene construct

  • Cell culture medium

  • Test Compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • 384-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cell line into 384-well plates.

  • Compound Treatment: Add the pyrazole library compounds at the desired concentration.

  • Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.[12]

  • Data Analysis: Normalize the reporter activity to a control (e.g., cell viability) and determine the effect of the compounds on the signaling pathway.

Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Screening

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Hit Validation & Lead Prioritization Compound_Library Pyrazole Library Primary_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., FP Assay) Dose_Response->Orthogonal_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Orthogonal_Assay->Cell_Viability Target_Engagement Target Engagement (Western Blot) Cell_Viability->Target_Engagement Lead_Prioritization Lead Prioritization Target_Engagement->Lead_Prioritization

Caption: High-level workflow for the screening of pyrazole-based kinase inhibitors.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified representation of the EGFR signaling cascade leading to cell proliferation.

The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Functions RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation GSK3B->Proliferation Inhibits Survival Survival FOXO->Survival Inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and growth.

Conclusion

The high-throughput screening of pyrazole libraries is a powerful and essential strategy in the quest for novel therapeutics. A systematic approach that combines robust biochemical and cell-based assays is critical for the identification and prioritization of promising lead candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute successful HTS campaigns targeting the vast and pharmacologically rich chemical space of pyrazole derivatives.

References

Application Note: Derivatization of Ethyl 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and agrochemical research.

Introduction The pyrazole nucleus is a privileged scaffold in the development of bioactive compounds, appearing in numerous pharmaceuticals and agrochemicals.[1][2][3] Specifically, pyrazole-4-carboxamide derivatives have demonstrated significant biological activities, including potent fungicidal action through the inhibition of the succinate dehydrogenase (SDH) enzyme.[4][5][6] Structure-Activity Relationship (SAR) studies are crucial for optimizing these lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[5] This document provides detailed protocols for the chemical derivatization of a key intermediate, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, to generate a library of amide derivatives suitable for SAR exploration.

Core Derivatization Strategy The primary strategy for creating a diverse library of derivatives from the starting ethyl ester involves a two-step synthetic sequence. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid intermediate is then coupled with a variety of primary or secondary amines to yield the target pyrazole-4-carboxamide derivatives. This workflow allows for the systematic introduction of diverse structural motifs (R-groups) at the carboxamide nitrogen, enabling a thorough investigation of the SAR.

Derivatization_Workflow cluster_steps Synthetic Pathway Start Ethyl 1-methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylate Intermediate 1-Methyl-5-(trifluoromethyl) -1H-pyrazole-4-carboxylic Acid Start->Intermediate Step 1: Hydrolysis (e.g., LiOH, NaOH) End Pyrazole-4-carboxamide Derivatives Library Intermediate->End Step 2: Amide Coupling (e.g., HATU, EDC) Amine Amine Library (R-NH2) Amine->End

Caption: General workflow for the synthesis of a pyrazole-4-carboxamide library.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the starting ethyl ester to generate the key carboxylic acid intermediate.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1N solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Addition of Base: Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and MeOH).

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

  • Purification: The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Parallel Synthesis of Pyrazole-4-carboxamide Derivatives via Amide Coupling

This protocol outlines a general method for amide bond formation using HATU as the coupling reagent, suitable for generating a library of derivatives in parallel.

Materials:

  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Protocol 1)

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials or multi-well plate

Procedure:

  • Reagent Preparation: In separate reaction vials, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Amine Addition: To each vial, add a different amine from the library (1.1 eq).

  • Base and Coupling Reagent: Add DIPEA (2.0 - 3.0 eq) to each reaction mixture, followed by the addition of the coupling reagent HATU (1.2 eq).[7]

  • Reaction: Seal the vials and stir the mixtures at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the derivatives using an appropriate method, such as column chromatography on silica gel or preparative HPLC, to yield the final compounds for biological testing.

Structure-Activity Relationship (SAR) Analysis

The synthesized library of amide derivatives can be screened in relevant biological assays to determine their activity. The resulting data is used to build an SAR model, which helps in designing the next generation of more potent compounds. The process is iterative, involving cycles of design, synthesis, and testing.

SAR_Logic Core Core Scaffold (Pyrazole Carboxylic Acid) Modify Select Diverse R-groups (Amines) Core->Modify Synthesize Synthesize Amide Library (Protocol 2) Modify->Synthesize Assay Biological Screening (e.g., Antifungal Assay) Synthesize->Assay Data Measure Activity (e.g., EC50, MIC) Assay->Data Analyze Analyze Data & Establish SAR Data->Analyze Design Design New Derivatives Analyze->Design Iterative Optimization Design->Modify

Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.

Data Presentation for SAR Studies

Quantitative data from biological screening should be organized systematically to facilitate comparison and analysis. The following table provides an illustrative example for a series of pyrazole-4-carboxamide derivatives tested for fungicidal activity against Sclerotinia sclerotiorum.

Compound IDR-Group (from Amine R-NH₂)EC₅₀ (µg/mL) vs. S. sclerotiorum[4]
A-1 Benzyl12.5
A-2 4-Chlorobenzyl7.8
A-3 2,4-Dichlorobenzyl4.2
A-4 4-Methylbenzyl10.1
A-5 Phenyl15.2
A-6 4-Fluorophenyl9.5
A-7 Cyclohexyl25.0
A-8 n-Butyl>50
Control Bixafen (Commercial Fungicide)6.7[4]

Note: The data presented in this table is illustrative and intended to demonstrate a typical format for SAR analysis. Actual values will vary based on the specific compounds synthesized and the bioassay performed.

  • Aromatic R-groups (A-1 to A-6) generally show better activity than aliphatic groups (A-7, A-8).

  • Electron-withdrawing substituents on the benzyl ring (e.g., chlorine in A-2 and A-3) appear to enhance fungicidal activity.

  • The position and number of substituents are important, as seen by comparing the monochloro- (A-2) and dichloro- (A-3) derivatives.

References

Application Notes and Protocols for Trifluoromethyl Pyrazoles in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl pyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their potent and broad-spectrum activity as herbicides, fungicides, and insecticides. The incorporation of the trifluoromethyl (-CF3) group often enhances the biological activity, metabolic stability, and lipophilicity of the parent pyrazole molecule, making these derivatives highly effective in crop protection.

These application notes provide a comprehensive overview of the use of trifluoromethyl pyrazoles in agrochemical formulations. This document includes detailed experimental protocols for formulation, efficacy testing, and physicochemical analysis, along with quantitative data and visualizations of key biological pathways and experimental workflows.

Data Presentation: Efficacy of Trifluoromethyl Pyrazole Agrochemicals

The following tables summarize the biological activity of various trifluoromethyl pyrazole-containing active ingredients against a range of agricultural pests.

Table 1: Insecticidal Activity of Trifluoromethyl Pyrazole Derivatives

Active IngredientTarget PestBioassay MethodLC50 / LD50Reference CompoundLC50 / LD50 (Reference)
FipronilSpodoptera littoralis (Cotton Leafworm)Leaf-dip0.038 µg/mL--
Compound 3fSpodoptera littoralis (Cotton Leafworm)Leaf-dip0.001 µg/mLFipronil0.038 µg/mL
Compound 3dSpodoptera littoralis (Cotton Leafworm)Leaf-dip0.006 µg/mLFipronil0.038 µg/mL
Compound 6hLocustsTopical Application47.68 µg/mLFipronil63.09 µg/mL

Table 2: Fungicidal Activity of Trifluoromethyl Pyrazole Derivatives

Active IngredientFungal PathogenBioassay MethodEC50Reference CompoundEC50 (Reference)
PyraclostrobinFusarium graminearumMycelial Growth Inhibition---
Compound Y13Gibberella zeae (Fusarium graminearum)Mycelial Growth Inhibition13.1 mg/L--
Compound Y13Botryosphaeria dothideaMycelial Growth Inhibition14.4 mg/L--
Compound Y13Fusarium proliferatumMycelial Growth Inhibition13.3 mg/L--
Compound Y13Fusarium oxysporumMycelial Growth Inhibition21.4 mg/L--
FluopyramFusarium graminearumMycelial Growth Inhibition2.56 µg/mL--

Table 3: Herbicidal Activity of Trifluoromethyl Pyrazole Derivatives

Active IngredientWeed SpeciesApplicationRate (g a.i./ha)Control (%)Reference CompoundRate (g a.i./ha)Control (%)
Compound 11aDicotyledonous & Monocotyledonous WeedsPre-emergence150GoodMetolachlor--
PyrasulfotoleAmaranthus retroflexus (Redroot Pigweed)Post-emergence-----

Experimental Protocols

Formulation Protocols

1.1. Wettable Powder (WP) Formulation

This protocol describes the preparation of a wettable powder formulation, suitable for fungicides and some insecticides.

  • Materials:

    • Trifluoromethyl pyrazole active ingredient (e.g., 45% w/w)

    • Wetting agent (e.g., sodium dodecyl sulfate, 7% w/w)

    • Dispersing agent (e.g., alkylphenol polyoxyethylene, 6% w/w)

    • Inert carrier (e.g., kaolin, to 100% w/w)

    • Air jet mill

    • Blender

  • Procedure:

    • Accurately weigh all components.

    • Premix the active ingredient with a portion of the carrier in a blender to ensure homogeneity.

    • Add the wetting and dispersing agents to the premix and blend thoroughly.

    • Gradually add the remaining carrier and continue blending until a uniform powder is obtained.

    • Pass the mixture through an air jet mill to achieve the desired particle size (typically < 40 µm).

    • Package the final product in moisture-proof containers.

1.2. Emulsifiable Concentrate (EC) Formulation

This protocol outlines the preparation of an emulsifiable concentrate, a common formulation for liquid active ingredients or solids that are soluble in a water-immiscible solvent.[1][2][3][4]

  • Materials:

    • Trifluoromethyl pyrazole active ingredient (e.g., 25% w/w)

    • Solvent (e.g., petroleum-based solvent, to make up the bulk of the formulation)

    • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants, 5-10% w/w)

    • Mixing vessel with agitation

  • Procedure:

    • Dissolve the active ingredient in the solvent in the mixing vessel.

    • Add the emulsifier blend to the solution and mix until a clear, homogenous liquid is formed.

    • Filter the final product to remove any undissolved particles.

    • Package in appropriate solvent-resistant containers.

1.3. Suspension Concentrate (SC) Formulation

This protocol is for preparing a suspension concentrate, which is a stable suspension of a solid active ingredient in a liquid, usually water.[5]

  • Materials:

    • Trifluoromethyl pyrazole active ingredient (e.g., 40% w/w)

    • Wetting agent

    • Dispersing agent

    • Thickener (e.g., xanthan gum)

    • Antifreeze (e.g., propylene glycol)

    • Antifoaming agent

    • Biocide

    • Water

    • Bead mill

  • Procedure:

    • Prepare an aqueous solution containing the wetting agent, dispersing agent, antifreeze, and biocide.

    • Disperse the active ingredient in this solution with high shear mixing to form a slurry.

    • Pass the slurry through a bead mill to reduce the particle size to the desired range (typically 1-5 µm).

    • In a separate vessel, hydrate the thickener in water.

    • Slowly add the hydrated thickener to the milled slurry with gentle agitation.

    • Add the antifoaming agent and mix until uniform.

Biological Efficacy Protocols

2.1. Insecticidal Bioassay: Leaf-Dip Method for Spodoptera littoralis [6][7][8][9][10]

  • Objective: To determine the lethal concentration (LC50) of a trifluoromethyl pyrazole insecticide against cotton leafworm larvae.

  • Materials:

    • Test insecticide formulated as an EC or WP.

    • Second or fourth instar Spodoptera littoralis larvae.

    • Castor bean or cotton leaves.

    • Distilled water with 0.1% Triton X-100 (as a surfactant).

    • Petri dishes lined with filter paper.

  • Procedure:

    • Prepare a series of insecticide dilutions in distilled water with surfactant.

    • Dip fresh castor bean or cotton leaves into each dilution for 30 seconds.

    • Allow the leaves to air dry for 30 minutes.

    • Place one treated leaf in each Petri dish.

    • Introduce 10 larvae into each Petri dish.

    • Use leaves dipped in water with surfactant as a control.

    • Maintain the Petri dishes at 25 ± 2°C and 65 ± 5% relative humidity.

    • Record larval mortality after 72 hours.

    • Calculate the LC50 value using probit analysis.

2.2. Fungicidal Bioassay: Mycelial Growth Inhibition of Fusarium graminearum [11][12][13][14][15]

  • Objective: To determine the effective concentration (EC50) of a trifluoromethyl pyrazole fungicide against Fusarium graminearum.

  • Materials:

    • Test fungicide.

    • Potato Dextrose Agar (PDA).

    • Pure culture of Fusarium graminearum.

    • Sterile Petri dishes (90 mm).

    • Cork borer (5 mm diameter).

  • Procedure:

    • Prepare PDA and autoclave.

    • Cool the PDA to 50-55°C and add the test fungicide to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Pour the amended PDA into Petri dishes.

    • Use a cork borer to cut a 5 mm plug from the edge of an actively growing F. graminearum culture.

    • Place the mycelial plug in the center of each amended PDA plate.

    • Use a PDA plate without fungicide as a control.

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter in two perpendicular directions after the control colony has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC50 value by plotting the inhibition percentage against the log of the fungicide concentration.

2.3. Herbicidal Bioassay: Greenhouse Efficacy on Amaranthus retroflexus [16][17][18][19]

  • Objective: To evaluate the pre- and post-emergence herbicidal activity of a trifluoromethyl pyrazole herbicide.

  • Materials:

    • Test herbicide formulated as an EC, WP, or SC.

    • Seeds of Amaranthus retroflexus (redroot pigweed).

    • Pots (10 cm diameter) filled with a standard greenhouse soil mix.

    • Greenhouse with controlled temperature and light conditions.

    • Laboratory spray chamber.

  • Procedure:

    • Pre-emergence:

      • Sow Amaranthus retroflexus seeds at a depth of 0.5 cm in pots.

      • Apply the herbicide treatment using a laboratory spray chamber immediately after sowing.

      • Include an untreated control.

      • Water the pots as needed.

      • Assess weed control 21 days after treatment by visually rating the percentage of control (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving weeds.

    • Post-emergence:

      • Sow Amaranthus retroflexus seeds and allow them to grow to the 2-4 leaf stage.

      • Apply the herbicide treatment using a laboratory spray chamber.

      • Include an untreated control.

      • Assess weed control 21 days after treatment as described for the pre-emergence test.

Physicochemical Property Testing Protocols

The following tests should be conducted according to the Collaborative International Pesticides Analytical Council (CIPAC) methods to ensure the quality and stability of the agrochemical formulation.[20][21][22][23]

3.1. Accelerated Storage Stability (CIPAC MT 46)

  • Objective: To evaluate the stability of the formulation under accelerated storage conditions.

  • Procedure: Store the formulated product at 54 ± 2°C for 14 days. After storage, analyze the active ingredient content and assess physical properties like suspensibility, emulsion stability, and pH.

3.2. Low-Temperature Stability (CIPAC MT 39.3)

  • Objective: To assess the stability of liquid formulations at low temperatures.

  • Procedure: Store the liquid formulation at 0 ± 2°C for 7 days. Observe for any crystallization, sedimentation, or phase separation.

3.3. Emulsion Stability (CIPAC MT 36)

  • Objective: To test the stability of the emulsion formed when an EC formulation is diluted with water.

  • Procedure: Dilute the EC formulation in standard hard water and observe the emulsion for creaming, sedimentation, or oil separation at set time intervals.

3.4. Suspensibility (CIPAC MT 184)

  • Objective: To determine the ability of a WP or SC formulation to remain suspended in water.

  • Procedure: Suspend the formulation in standard hard water in a graduated cylinder. After a set time, determine the amount of active ingredient that remains in the top 9/10ths of the suspension.

3.5. Wettability (CIPAC MT 53.3)

  • Objective: To measure the time it takes for a wettable powder to become completely wetted when added to water.

  • Procedure: Drop a known amount of the WP onto the surface of water and record the time it takes to sink and become fully wetted.

Mandatory Visualization

G cluster_formulation Formulation Development cluster_bioefficacy Biological Efficacy Testing cluster_analysis Data Analysis & Optimization Active Ingredient (Trifluoromethyl Pyrazole) Active Ingredient (Trifluoromethyl Pyrazole) Formulation Type Selection (WP, EC, SC) Formulation Type Selection (WP, EC, SC) Active Ingredient (Trifluoromethyl Pyrazole)->Formulation Type Selection (WP, EC, SC) Excipient Screening (Surfactants, Solvents, Carriers) Excipient Screening (Surfactants, Solvents, Carriers) Formulation Type Selection (WP, EC, SC)->Excipient Screening (Surfactants, Solvents, Carriers) Prototype Formulation Preparation Prototype Formulation Preparation Excipient Screening (Surfactants, Solvents, Carriers)->Prototype Formulation Preparation Physicochemical Testing (CIPAC Methods) Physicochemical Testing (CIPAC Methods) Prototype Formulation Preparation->Physicochemical Testing (CIPAC Methods) Greenhouse & Laboratory Bioassays Greenhouse & Laboratory Bioassays Physicochemical Testing (CIPAC Methods)->Greenhouse & Laboratory Bioassays Dose-Response Studies (LC50, EC50) Dose-Response Studies (LC50, EC50) Greenhouse & Laboratory Bioassays->Dose-Response Studies (LC50, EC50) Field Trials Field Trials Dose-Response Studies (LC50, EC50)->Field Trials Efficacy & Crop Safety Assessment Efficacy & Crop Safety Assessment Field Trials->Efficacy & Crop Safety Assessment Formulation Optimization Formulation Optimization Efficacy & Crop Safety Assessment->Formulation Optimization Final Product Final Product Formulation Optimization->Final Product

Caption: A logical workflow for the development of trifluoromethyl pyrazole agrochemical formulations.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential GABA Release GABA Release Action Potential->GABA Release GABA GABA GABA Release->GABA GABA_Receptor GABA-gated Cl- Channel GABA->GABA_Receptor Binds Fipronil Fipronil Fipronil->GABA_Receptor Blocks Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation (Toxicity) GABA_Receptor->Hyperexcitation Leads to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Insecticidal mode of action of Fipronil on the GABA receptor signaling pathway.

G cluster_pathway Plastoquinone & Carotenoid Biosynthesis Pathway Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate HPPD_Inhibitor HPPD Inhibiting Herbicide HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPD_Inhibitor->HPPD Inhibits Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Chlorophyll Destruction (Bleaching) Chlorophyll->Bleaching Leads to 4-Hydroxyphenylpyruvate->HPPD

Caption: Herbicidal mode of action of HPPD inhibitors.

G cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Succinate->Complex_II SDHI_Fungicide SDHI Fungicide SDHI_Fungicide->Complex_II Inhibits Ubiquinone Ubiquinone Complex_II->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to

Caption: Fungicidal mode of action of Succinate Dehydrogenase Inhibitors (SDHIs).

References

application of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in neurological disorder research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Pyrazole Derivatives in Neurological Disorder Research

Introduction

While specific research on ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in neurological disorders is not extensively documented in publicly available literature, the broader class of pyrazole and pyrazoline derivatives has emerged as a significant area of interest for therapeutic development in neurodegenerative diseases.[1][2] These heterocyclic compounds have shown promise as potent inhibitors of key enzymes implicated in the pathophysiology of conditions such as Alzheimer's and Parkinson's disease.[3][4] This document provides an overview of the application of pyrazole derivatives as a class in neurological disorder research, with a focus on their role as enzyme inhibitors. The data and protocols presented here are based on representative studies of various pyrazole analogs and are intended to serve as a guide for researchers in this field.

The versatile structure of the pyrazole scaffold allows for chemical modifications that can be tailored to interact with specific biological targets.[2] Notably, pyrazole-based compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[5][6] By inhibiting these enzymes, pyrazole derivatives can help to restore neurotransmitter levels, reduce oxidative stress, and potentially mitigate the progression of neurodegeneration.[7]

Target Audience: Researchers, scientists, and drug development professionals.

Key Applications and Mechanisms of Action

The primary application of pyrazole derivatives in neurological disorder research is the inhibition of enzymes that play a crucial role in the degradation of neurotransmitters. The inhibition of these enzymes can lead to increased availability of neurotransmitters in the synaptic cleft, which is a key therapeutic strategy for managing symptoms of diseases like Alzheimer's and Parkinson's.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: In Alzheimer's disease, there is a significant decline in the levels of the neurotransmitter acetylcholine. AChE and BChE are the primary enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, pyrazole derivatives can increase the levels and duration of action of acetylcholine, thereby improving cognitive function.[5][6]

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In Parkinson's disease, there is a loss of dopamine-producing neurons. Inhibition of MAO-B, in particular, can increase the levels of dopamine in the brain, providing symptomatic relief.[4][8] MAO inhibition also reduces the production of reactive oxygen species, which contributes to oxidative stress and neuronal damage.[7]

Quantitative Data: Enzyme Inhibition by Representative Pyrazole Derivatives

The following tables summarize the inhibitory activities of various pyrazole derivatives against key enzymes, as reported in the literature. These values, typically presented as the half-maximal inhibitory concentration (IC50), demonstrate the potency of these compounds.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Pyrazoline Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
2l AChE0.040Donepezil0.021
2j AChE0.062Donepezil0.021
2a AChE0.107Donepezil0.021
2g AChE0.122Donepezil0.021
3f AChE6.5--
3f BChE6.0--
3d BChE0.5--
3g BChE0.5--
3e BChE2.1--
3h BChE3.9--

Data synthesized from multiple sources.[3][5]

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Halogenated Pyrazoline Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI) for MAO-BReference CompoundReference IC50 (µM)
EH7 (-F) MAO-B0.063133.0Lazabemide0.11
EH6 (-Cl) MAO-B0.40> 55.8Pargyline0.14
EH8 (-Br) MAO-B0.696.3--
EH1 (-H) MAO-B5.38---
EH7 (-F) MAO-A8.38-Toloxatone1.08
EH8 (-Br) MAO-A4.31-Clorgyline0.0070

Data from a study on halogenated pyrazolines.[4]

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of pyrazole derivatives for neurological disorders.

Protocol 1: Synthesis of Pyrazoline Derivatives

This protocol describes a general method for the synthesis of 2-pyrazoline derivatives from chalcones.

Materials:

  • Substituted chalcone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used spectrophotometric method to determine AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining MAO-A and MAO-B inhibitory activity.

Materials:

  • MAO-A and MAO-B enzymes (from a recombinant source or tissue homogenates)

  • Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Lazabemide for MAO-B)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare working solutions of MAO enzymes and substrates in phosphate buffer.

  • In a suitable reaction vessel (e.g., 96-well plate), add the phosphate buffer and the test compound solution at various concentrations.

  • Add the MAO enzyme solution and pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

  • Measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured (excitation at ~310 nm, emission at ~400 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows described.

AChE_Inhibition cluster_action cluster_inhibitor cluster_outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_Cleft Increased ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Pyrazole Pyrazole Derivative Pyrazole->AChE Inhibition Cognitive_Improvement Improved Cognitive Function Synaptic_Cleft->Cognitive_Improvement

Caption: Mechanism of AChE Inhibition by Pyrazole Derivatives.

MAO_Inhibition cluster_action cluster_inhibitor cluster_outcome Monoamines Monoamines (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Oxidative Deamination Increased_Monoamines Increased Monoamine Levels Metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) MAO->Metabolites Pyrazole Pyrazole Derivative Pyrazole->MAO Inhibition Therapeutic_Effect Symptomatic Relief & Reduced Neurodegeneration Increased_Monoamines->Therapeutic_Effect

Caption: Mechanism of MAO Inhibition by Pyrazole Derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Enzyme Inhibition Assays (AChE, BChE, MAO) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification Further_Studies Further Preclinical Studies (In vivo models, Toxicity) Lead_Identification->Further_Studies

Caption: General Experimental Workflow for Pyrazole Derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Trifluoromethyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these valuable heterocyclic compounds. Trifluoromethyl pyrazoles are crucial scaffolds in pharmaceuticals and agrochemicals, but their synthesis can present unique difficulties.[1] This resource provides troubleshooting advice, answers to frequently asked questions, quantitative data, and detailed experimental protocols to help you navigate these challenges successfully.

Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A: The formation of regioisomeric mixtures is the most common challenge in trifluoromethyl pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound (like a trifluoro-1,3-diketone) and a substituted hydrazine.[2] The outcome is determined by which of the two carbonyl groups undergoes initial nucleophilic attack by the hydrazine.[2] Regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[2][3]

Key Troubleshooting Steps:

  • Solvent Choice: This is a critical factor. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often improving ratios from nearly 1:1 to over 99:1 in favor of the desired isomer.[3][4] Fluorinated solvents are believed to modulate the reactivity of the two carbonyl groups, enhancing the selectivity of the initial hydrazine attack.[3]

  • pH Control: The pH of the reaction medium can influence the outcome. Acidic conditions, often present when using hydrazine hydrochloride salts, may favor one isomer, while basic conditions could favor the other.[2] Adding a mild base like sodium acetate can be beneficial when using hydrazine salts.[2]

  • Substituent Effects: The electronic and steric properties of substituents on both the diketone and the hydrazine play a directing role.[5][6] For instance, bulky groups on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2] In some cases, modifying a functional group on the pyrazole precursor can switch the N-alkylation regioselectivity.[5][6]

Q2: I'm getting a very low yield. What are the common causes and how can I fix this?

A: Low yields in pyrazole synthesis can stem from multiple factors, from reagent quality to suboptimal reaction conditions.[2] A systematic approach is key to identifying and resolving the issue.

Systematic Troubleshooting:

  • Assess Starting Material Purity:

    • 1,3-Dicarbonyls: Ensure the trifluoromethylated 1,3-dicarbonyl compound is pure. Impurities can lead to significant side reactions.[2]

    • Hydrazines: Hydrazine derivatives can degrade over time. It is highly recommended to use a freshly opened bottle or a purified reagent.[2] Some precursors, like trifluoromethylhydrazine, are inherently unstable and are best generated in situ immediately before use.[7]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratios are used. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes be used to drive the reaction to completion.[2]

    • Temperature & Time: These parameters often require optimization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

    • Catalyst: For certain reactions, such as the cyclization to form N-CF3 pyrazoles, the choice and amount of acid catalyst (e.g., TsOH·H₂O) are critical for minimizing the formation of impurities like des-CF₃ pyrazoles.[7]

  • Investigate Side Reactions:

    • Be aware of potential side reactions beyond regioisomer formation, such as incomplete cyclization or decomposition of intermediates.[2] The formation of stable 5-hydroxy-5-trifluoromethylpyrazoline intermediates can sometimes occur, which may require a separate acid treatment step to dehydrate to the final pyrazole product.[4]

Q3: My reaction mixture has turned dark, and purification is difficult. What's happening?

A: Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and undergo oxidative processes.[2]

Solutions for Cleaner Reactions and Easier Purification:

  • Use a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[2]

  • Purge with Inert Gas: To minimize oxidative side reactions, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification Strategy:

    • Initial Filtration: If the product is a solid, it can often be isolated by vacuum filtration directly from the cooled reaction mixture.[2]

    • Recrystallization/Chromatography: The crude product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

    • Acid Salt Formation: An alternative purification method involves dissolving the crude pyrazole in a solvent, treating it with an acid (like HCl or H₂SO₄) to form the acid addition salt, and then crystallizing this salt. This can be a highly effective way to separate the desired product from non-basic impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to trifluoromethyl pyrazoles?

The most prevalent method is the condensation reaction between a trifluoromethyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative.[9] Variations of this approach, such as the Knorr pyrazole synthesis, are widely used.[2] Other powerful methods include 1,3-dipolar cycloadditions using trifluoromethylated dipoles like trifluoroacetonitrile imines.[9][10]

Q2: Are there stability issues with trifluoromethylated starting materials I should be aware of?

Yes. The trifluoromethyl group is highly electron-withdrawing, which can affect the stability of adjacent functional groups.

  • Trifluoromethylhydrazine: This reagent is transient and unstable. It is typically generated in situ from a more stable precursor, such as di-Boc trifluoromethylhydrazine, followed by deprotection. Studies have shown it has a short solution-state half-life of approximately 6 hours.[7]

  • CF₃ Anion Precursors: Reagents used for nucleophilic trifluoromethylation, such as fluoroform (HCF₃), generate the CF₃ anion, which is prone to decomposition into difluorocarbene (:CF₂).[11] Reaction conditions must be carefully controlled to trap the anion effectively.

Q3: What analytical techniques are best for characterizing my products and identifying isomers?

A combination of techniques is essential.

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. Crucially, ¹⁹F NMR is invaluable for distinguishing between regioisomers, as the chemical shift of the CF₃ group is highly sensitive to its position on the pyrazole ring.[5][6]

  • Mass Spectrometry (MS): LC-MS is excellent for monitoring reaction progress and confirming the molecular weight of the product(s). High-Resolution Mass Spectrometry (HRMS) provides an accurate mass for elemental composition confirmation.[7][12]

  • X-Ray Crystallography: For unambiguous structure and regiochemistry determination of crystalline products, single-crystal X-ray diffraction is the definitive method.[5]

Quantitative Data Summary

The choice of solvent can have a profound impact on the regioselectivity of the reaction between nonsymmetrical 1,3-diketones and hydrazines. The following table summarizes the effect of using conventional versus fluorinated alcohols on the isomeric ratio of the resulting pyrazoles.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 5-Aryl-3-trifluoromethylpyrazoles

1,3-Diketone Substrate (R)HydrazineSolventTemperatureRatio of Isomers (1,5-Aryl : 1,3-Aryl)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol (EtOH)Reflux55 : 45[3][4]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineTFERoom Temp98 : 2[3][4]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineHFIPRoom Temp>99 : 1[3][4]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineEthanol (EtOH)Reflux60 : 40[3][4]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineTFERoom Temp99 : 1[3][4]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedionePhenylhydrazineHFIPRoom Temp>99 : 1[3][4]

Data synthesized from studies demonstrating improved regioselectivity with fluorinated alcohol solvents. TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Key Experimental Protocol

Protocol: Highly Regioselective Synthesis of 1,5-Diaryl-3-trifluoromethyl-1H-pyrazole

This protocol is adapted from methodologies that utilize fluorinated alcohols to achieve high regioselectivity.[3][4]

Materials & Equipment:

  • 4,4,4-Trifluoro-1-aryl-1,3-butanedione (1.0 equiv)

  • Arylhydrazine (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required, though often proceeds at room temperature)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 equiv).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to dissolve the diketone (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the arylhydrazine (1.0 equiv) to the solution at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours. In some cases, gentle heating may be required to drive the reaction to completion.

  • Workup:

    • Once the reaction is complete, remove the TFE solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1,5-diaryl-3-trifluoromethyl-1H-pyrazole.

  • Characterization: Confirm the structure and regiochemistry of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Visual Guides & Workflows

Troubleshooting Low Yields

Caption: A workflow for diagnosing and solving common causes of low reaction yields.

Controlling Regioselectivity

Caption: Decision pathway for achieving high regioselectivity using solvent effects.

References

Technical Support Center: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the preparation of the intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This is followed by a cyclocondensation reaction with methylhydrazine to form the final pyrazole product.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, acetic anhydride, and methylhydrazine.

Q3: What is the major challenge in synthesizing this compound?

A3: A primary challenge is controlling the regioselectivity during the cyclocondensation reaction. The reaction of the asymmetric dicarbonyl intermediate with methylhydrazine can potentially lead to the formation of two regioisomers: the desired this compound and the undesired ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Q4: How can I improve the regioselectivity of the reaction?

A4: The choice of solvent plays a crucial role in directing the regioselectivity. Using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to significantly favor the formation of the desired 5-(trifluoromethyl) isomer.[1] In some cases, regioselectivity can be improved to ratios as high as 97:3 in favor of the desired product.[1]

Q5: What are the common impurities found in the final product?

A5: Besides the undesired regioisomer, another potential impurity is the corresponding des-trifluoromethyl pyrazole. This can arise from the instability of certain trifluoromethylated intermediates. Incomplete reaction may also leave traces of the starting materials or the intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction in either step.- Suboptimal reaction conditions (temperature, reaction time).- Poor regioselectivity.- Loss of product during workup and purification.- Monitor reaction progress by TLC or GC to ensure completion.- Optimize reaction temperature; the cyclization step often benefits from low temperatures (-10 to 0 °C).- Employ fluorinated solvents (TFE or HFIP) to enhance regioselectivity.[1]- Use a two-phase solvent system (e.g., toluene/water) with a weak base for the cyclization, which can facilitate product isolation.
Presence of Regioisomeric Impurity - Use of non-polar or protic non-fluorinated solvents (e.g., ethanol, toluene).- Switch to a fluorinated alcohol solvent like TFE or HFIP to direct the reaction towards the desired 5-(trifluoromethyl) isomer.[1]
Formation of Des-trifluoromethyl Byproduct - Instability of trifluoromethylated intermediates under harsh reaction conditions (e.g., high temperatures, strong acids/bases).- Maintain mild reaction conditions. For the cyclization step, use a weak base like potassium carbonate and maintain low temperatures.
Product is an Oil Instead of a Solid - Presence of residual solvent.- Presence of impurities lowering the melting point.- Ensure complete removal of solvents under high vacuum.- Purify the product using column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Colored Product - Presence of trace impurities or degradation products.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- Pass a solution of the product through a short plug of silica gel.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • Combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components (excess reagents and acetic acid) by distillation under reduced pressure.

  • The resulting brown oil is ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, which can often be used in the next step without further purification. A reported yield for this step is approximately 97%.[2]

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Methylhydrazine (40% aqueous solution)

  • Potassium carbonate

  • Toluene

  • Water

Procedure:

  • In a separate flask, prepare an aqueous solution of potassium carbonate (1.2 equivalents) and a 40% aqueous solution of methylhydrazine (1.1 equivalents).

  • In the reaction vessel, dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in toluene.

  • Cool both the aqueous base/hydrazine solution and the toluene solution to a temperature between -10 °C and 0 °C.

  • Slowly add the cold aqueous solution to the stirred toluene solution, maintaining the temperature below 5 °C.

  • Continue stirring vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

EntrySolventRatio of 5-(trifluoromethyl) to 3-(trifluoromethyl) isomerReference
1Ethanol (EtOH)Low regioselectivity (often a mixture)[3]
22,2,2-Trifluoroethanol (TFE)85:15[1]
31,1,1,3,3,3-Hexafluoroisopropanol (HFIP)97:3[1]

Table 2: Typical Yields for the Synthesis of this compound and Analogs

StepProductReported YieldConditionsReference
1Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate97.1%Reflux in acetic anhydride and triethyl orthoformate[2]
2 (analog)Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate83.8%Two-phase system (toluene/water) with K₂CO₃ at low temperatureA patent for a similar difluoromethyl compound provides this data.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate A->C Reflux B Triethyl orthoformate + Acetic anhydride B->C E This compound C->E K2CO3, Toluene/H2O, -10 to 0 °C D Methylhydrazine D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_regio Check Regioisomeric Ratio (NMR/GC) start->check_regio check_completion Check Reaction Completion (TLC/GC) start->check_completion change_solvent Change to Fluorinated Solvent (TFE/HFIP) check_regio->change_solvent Poor Regioselectivity purification Optimize Purification (Column Chromatography/Recrystallization) check_regio->purification Good Regioselectivity optimize_time_temp Optimize Reaction Time and Temperature check_completion->optimize_time_temp Incomplete Reaction check_completion->purification Complete Reaction success Improved Yield and Purity change_solvent->success optimize_time_temp->success purification->success

Caption: Troubleshooting workflow for yield and purity improvement.

Caption: Key factors for optimizing the yield of the target molecule.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated heterocyclic compounds?

A1: The unique properties of fluorine introduce several purification challenges:

  • Altered Polarity and Solubility: The high electronegativity of fluorine can significantly change a molecule's polarity and solubility compared to its non-fluorinated analogs, making solvent selection for chromatography and crystallization difficult.[1][2]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can complicate standard purification methods but can also be leveraged for specialized techniques.[1]

  • Changes in pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic atoms, like nitrogen in a heterocyclic ring.[1][3][4] This affects the compound's ionization state and behavior in ion-exchange chromatography and its solubility.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound.[1]

  • Steric Effects: The presence of a fluorine atom can sterically hinder interactions with chromatographic stationary phases or disrupt the formation of a well-ordered crystal lattice, making purification more difficult.[1]

Q2: Which purification techniques are most effective for these compounds?

A2: Several techniques are commonly employed, often in combination:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool. The choice of a suitable stationary phase (e.g., C18, phenyl-hexyl, or specialized fluorinated phases) and mobile phase is crucial for successful separation.[1]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and pre-concentration. Fluorous SPE (F-SPE) is a specialized technique that utilizes fluorous interactions for selective separation of highly fluorinated compounds.[1]

  • Crystallization: An effective method for obtaining high-purity material, especially for final purification steps. However, finding the right crystallization conditions can be challenging due to altered solubility.[1]

  • Supercritical Fluid Chromatography (SFC): SFC has shown success in separating diastereomers of drug-like compounds and can be more effective than traditional HPLC for this purpose.[5]

Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?

A3: The fluorine atom's position significantly influences the molecule's physicochemical properties:

  • Impact on pKa: A fluorine atom closer to a basic nitrogen atom will have a more pronounced effect, lowering its pKa.[1] This is a critical consideration for methods relying on ionization, such as ion-exchange chromatography.

  • Dipole Moment and Polarity: The position of the C-F bond affects the overall molecular dipole moment, which in turn influences its interaction with chromatographic stationary phases and its solubility in various solvents.

  • Steric Hindrance: A fluorine atom can sterically block interactions required for separation or crystallization.[1]

Q4: What are common sources of fluorine-containing impurities?

A4: Impurities can originate from various sources throughout the synthesis and purification process:

  • Starting Materials and Reagents: Unreacted starting materials and residual fluorinating agents are common impurities.

  • Byproducts: Side reactions during the fluorination process can lead to isomers or over-fluorinated products.

  • Degradation Products: Some fluorinated heterocycles may be unstable and degrade under certain conditions.

  • Environmental Contamination: Fluorinated compounds are prevalent in laboratory environments (e.g., PTFE coatings), which can be a source of background contamination in trace analysis.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the stationary phase.Use a highly end-capped column or a different stationary phase (e.g., fluorinated phase).[1]
Mobile phase pH is close to the compound's pKa.Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]
Column overload.Reduce the sample concentration or injection volume.[1]
Poor Peak Shape (Fronting) Column overload.Reduce the sample concentration or injection volume.[1]
Poor sample solubility in the mobile phase.Dissolve the sample in the initial mobile phase.[1]
Split Peaks Column void or contamination.Check for and rectify any column voids; clean the column.[1]
Co-elution of Diastereomers Insufficient selectivity of the stationary phase.Try a different stationary phase (e.g., pentafluorophenyl).[7] Consider using supercritical fluid chromatography (SFC) as it has shown higher success rates for diastereomer separation.[5]
Solid-Phase Extraction (SPE)
Problem Potential Cause Suggested Solution
Low Recovery Incomplete retention of the analyte on the sorbent.Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).[1]
Incomplete elution of the analyte.Use a stronger elution solvent or increase the elution volume.[1]
Analyte breakthrough during sample loading.Reduce the sample loading flow rate or use a larger SPE cartridge.[1]
Poor Purity Co-elution of impurities with the analyte.Optimize the wash step with a solvent that removes impurities without eluting the analyte.[1]
Insufficient washing of the cartridge.Increase the volume of the wash solvent.[1]
Crystallization
Problem Potential Cause Suggested Solution
No Crystal Formation Compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Try anti-solvent crystallization.
Compound is not soluble enough.Use a more polar solvent or a solvent mixture; heat to dissolve.
Solution is supersaturated but nucleation is slow.Scratch the inside of the flask with a glass rod; add a seed crystal.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent; use a more dilute solution.
Impure Crystals Impurities are co-crystallizing with the product.Re-dissolve the crystals and recrystallize. Consider a different solvent system. Wash the collected crystals with cold solvent.[1]
Liquid-Liquid Extraction
Problem Potential Cause Suggested Solution
Emulsion Formation High concentration of surfactant-like compounds; vigorous shaking.Gently swirl or invert the separatory funnel instead of shaking vigorously.[8] Add brine to increase the ionic strength of the aqueous layer ("salting out").[8]
Poor Separation of Layers Densities of the two phases are too similar.Add a solvent to one of the phases to alter its density. For example, adding a non-polar solvent less dense than water to the organic phase.
Analyte Remains in the Wrong Phase Incorrect pH of the aqueous phase for acidic or basic compounds.Adjust the pH of the aqueous phase to ionize or neutralize the target compound, thereby altering its solubility. For acidic compounds, use a basic aqueous solution to extract them into the aqueous phase. For basic compounds, use an acidic aqueous solution.[9]

Experimental Workflows & Methodologies

HPLC Purification Workflow

A general workflow for purifying fluorinated heterocyclic compounds using HPLC is presented below. The key is the systematic optimization of the mobile and stationary phases.

HPLC_Workflow cluster_optimization Optimization Loop start Crude Sample solubility Solubility Testing (Various Solvents) start->solubility method_dev Method Development (Analytical HPLC) solubility->method_dev scouting Gradient Scouting (e.g., Water/Acetonitrile) method_dev->scouting column_select Column Selection (C18, PFP, etc.) method_dev->column_select isocratic_opt Isocratic Optimization scouting->isocratic_opt column_select->isocratic_opt prep_hplc Preparative HPLC isocratic_opt->prep_hplc fraction_analysis Fraction Analysis (TLC, LC-MS) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Compound evaporation->final_product

HPLC Purification Workflow for Fluorinated Heterocyclic Compounds.

Detailed Methodology for HPLC Method Development:

  • Solubility Testing: Test the solubility of the crude sample in common HPLC mobile phase solvents (e.g., water, acetonitrile, methanol, isopropanol).

  • Initial Gradient Scouting: On an analytical HPLC system with a standard C18 column, run a broad gradient (e.g., 5-95% acetonitrile in water over 20 minutes) to determine the approximate elution conditions.

  • Column Screening: If separation is poor, screen different stationary phases. A pentafluorophenyl (PFP) column can offer alternative selectivity for fluorinated compounds.

  • Mobile Phase Optimization: Adjust the mobile phase composition. For ionizable compounds, screen different pH values and buffers.

  • Gradient Optimization: Once a suitable column and mobile phase are identified, optimize the gradient slope to maximize resolution.

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic for Diastereomer Separation

The separation of diastereomers often requires screening multiple chromatographic techniques and conditions. The following diagram illustrates a logical troubleshooting workflow.

Diastereomer_Separation start Diastereomeric Mixture rphplc Attempt Separation via Reverse-Phase HPLC start->rphplc rphplc_success Separation Achieved rphplc->rphplc_success Success rphplc_fail No Separation rphplc->rphplc_fail Failure sfc Attempt Separation via Supercritical Fluid Chromatography (SFC) rphplc_fail->sfc sfc_success Separation Achieved sfc->sfc_success Success sfc_fail No Separation sfc->sfc_fail Failure nphplc Attempt Separation via Normal-Phase HPLC sfc_fail->nphplc nphplc_success Separation Achieved nphplc->nphplc_success Success nphplc_fail Consider Derivatization nphplc->nphplc_fail Failure

Troubleshooting Workflow for Diastereomer Separation.

References

Technical Support Center: Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is generally considered to be a stable compound, compatible with a variety of reaction conditions. However, its stability in solution is dependent on factors such as the solvent, pH, temperature, and exposure to light. To ensure the integrity of your experiments, it is recommended to perform a stability study under your specific experimental conditions.

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid form, it is recommended to store the compound at 0-8°C. For solutions, it is best practice to prepare them fresh before use. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. The choice of solvent can also impact stability, and it is advisable to use aprotic, anhydrous solvents if long-term storage in solution is required.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar pyrazole derivatives can be inferred. These may include:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][2]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, potentially leading to rearrangements or cleavage of the pyrazole ring.[3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For some nitropyrazoles, this can involve the loss of a nitro group or cleavage of the N-N bond in the pyrazole ring. While this compound is not a nitropyrazole, thermal stress can still lead to decomposition.[4][5][6]

  • Oxidation: While the pyrazole ring itself is relatively resistant to oxidation, other parts of the molecule could be susceptible to oxidative stress.[4]

Q4: How can I determine the stability of this compound in my specific experimental setup?

A4: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[7][8] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][9][10][11]

Troubleshooting Guides

Guide 1: How to Conduct a Forced Degradation Study

This guide provides a general protocol for performing a forced degradation study on this compound in solution, based on ICH guidelines.[9][10] The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[12] The use of the mobile phase as the solvent is often a good starting point to ensure compatibility with the HPLC analysis.[13]

2. Application of Stress Conditions:

The following table summarizes the recommended stress conditions. For each condition, a control sample (stored under normal conditions) should be analyzed alongside the stressed sample.

Stress ConditionRecommended ConditionsTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl; Room temperature or elevated (e.g., 60°C)5-20%
Base Hydrolysis 0.1 M - 1 M NaOH; Room temperature or elevated (e.g., 60°C)5-20%
Oxidation 3-30% H₂O₂; Room temperature5-20%
Thermal Degradation Elevated temperature (e.g., 70°C) in solution5-20%
Photostability Expose solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light5-20%

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[14][15][16]

4. Data Interpretation:

  • Calculate the percentage of degradation of the parent compound.

  • Assess the peak purity of the parent compound to ensure the analytical method is specific.

  • If significant degradation is observed, further investigation to identify the degradation products may be necessary, for example, by using LC-MS.

Guide 2: HPLC Method Development for Stability Indicating Assay

A robust, stability-indicating HPLC method is crucial for accurate stability assessment.

1. Column Selection:

  • A C18 reversed-phase column is a common starting point for the analysis of small organic molecules like this compound.

2. Mobile Phase Selection:

  • A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.

  • The buffer can be adjusted to optimize the separation of the parent compound and its degradation products. A common starting point is a phosphate or acetate buffer.

3. Detection:

  • UV detection is generally suitable for this compound due to the presence of the pyrazole ring. The detection wavelength should be set at the absorbance maximum of the compound.

4. Method Validation:

  • Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, linear, specific, and robust.[16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidative Oxidative Stress stock->oxidative Expose to thermal Thermal Stress stock->thermal Expose to photo Photolytic Stress stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound hydrolysis_product 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) ring_cleavage_products Ring Cleavage Products parent->ring_cleavage_products Photodegradation (UV Light)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Trifluoromethylated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of des-trifluoromethyl side products during pyrazole synthesis. It is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the "des-trifluoromethyl" side product?

A1: The des-trifluoromethyl (des-CF3) side product is an impurity formed during the synthesis of a trifluoromethylated pyrazole where the -CF3 group has been cleaved from the pyrazole ring and replaced, typically, with a hydrogen atom. This side reaction reduces the yield of the desired product and complicates purification.

Q2: What are the primary causes of des-trifluoromethylation during pyrazole synthesis?

A2: The formation of des-CF3 byproducts is often linked to the instability of key intermediates, such as trifluoromethylhydrazine, or the reaction conditions employed.[1][2] Key factors include:

  • Instability of Reagents: Trifluoromethylhydrazine, a key building block, can be unstable, particularly in its free-base form. Its hydrochloride salt is more stable but has a limited half-life in solution (around 6 hours).[1][2]

  • Reaction Conditions: The choice of acid, solvent, temperature, and base can be critical.[2] Conditions that promote the decomposition of trifluoromethyl-containing intermediates will increase the formation of the des-CF3 side product.[1][2]

  • Base Strength: While not explicitly detailed in the provided search results, strong bases are known in organic chemistry to potentially initiate decomposition pathways for sensitive functional groups. In some cases, weaker bases like potassium carbonate (K2CO3) have been used successfully in N-alkylation steps without mention of des-CF3 products.[3]

Q3: How can I detect the formation of the des-CF3 side product?

A3: The presence of the des-CF3 side product can be detected using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly effective. The absence of the characteristic signal for the CF3 group and comparison of 1H NMR spectra of the crude mixture with the expected product will indicate its formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the desired product from the side product and show a molecular ion peak corresponding to the mass of the des-trifluoromethylated compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable steps to mitigate the formation of des-CF3 impurities.

Problem: My reaction shows a high percentage of the des-CF3 side product.

This common issue can often be resolved by systematically optimizing the reaction conditions. The following workflow provides a logical approach to troubleshooting.

G start High des-CF3 product detected check_reagent Step 1: Assess Reagent Stability Is trifluoromethylhydrazine generated in situ? start->check_reagent reagent_yes Instability of trifluoromethylhydrazine and related intermediates is a likely cause. check_reagent->reagent_yes Yes reagent_no Consider stability of other CF3-containing starting materials. check_reagent->reagent_no No check_conditions Step 2: Optimize Cyclization Conditions reagent_yes->check_conditions reagent_no->check_conditions acid_choice Use a strong acid (e.g., TsOH·H₂O) to stabilize intermediates. check_conditions->acid_choice solvent_choice Switch to a nonpolar or less polar solvent. Dichloromethane (DCM) is often effective. check_conditions->solvent_choice temp_choice Lower the reaction temperature. Run at 20-40 °C or below. check_conditions->temp_choice purification Step 3: Purification Strategy acid_choice->purification solvent_choice->purification temp_choice->purification column Purify via column chromatography (e.g., EtOAc/hexanes).

Caption: Troubleshooting workflow for minimizing des-CF3 side products.

Optimization of Reaction Conditions

The careful selection of reaction parameters is critical to suppress the formation of unwanted des-CF3 byproducts.[2]

ParameterRecommendationRationale
Acid Use a strong acid catalyst (e.g., TsOH·H₂O).Protonation of trifluoromethylhydrazine intermediates is thought to prevent rapid decomposition.[2] Strong acids promote the desired cyclization while stabilizing these key species.[1][2]
Solvent Use a less polar solvent like Dichloromethane (DCM).In syntheses involving the aromatization of pyrazolines, nonpolar solvents like hexane can favor desired pathways over side reactions observed in polar media like DMSO or MeCN.[4][5] DCM has been identified as a key solvent for suppressing des-CF3 side products in N-trifluoromethyl pyrazole synthesis.[1][2]
Temperature Maintain lower temperatures (e.g., 20–40 °C).The intermediates leading to the des-CF3 product are often formed as a result of thermal instability.[1][2] Lowering the temperature can reduce the rate of decomposition.
Base Use a mild base (e.g., K₂CO₃) if required for subsequent steps.For post-synthesis modifications like N-alkylation, mild bases such as K₂CO₃ have been shown to be effective without promoting des-trifluoromethylation.[3]

Experimental Protocols

Protocol 1: General Procedure for Suppressing des-CF3 Side Products in N-CF3 Pyrazole Synthesis

This protocol is adapted from a method designed to minimize des-CF3 impurities by optimizing cyclization conditions.[2]

Materials:

  • di-Boc trifluoromethylhydrazine

  • 1,3-dicarbonyl substrate (e.g., diketone, ketoester)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and the 1,3-dicarbonyl substrate (1.2 equiv) in DCM (approx. 0.3 M), add TsOH·H₂O (5.0 equiv).

  • Stir the mixture at a controlled temperature between 20–40 °C for 12 hours. Monitor the reaction by LC-MS to confirm the consumption of starting material and formation of the desired product.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of 0%–50% EtOAc/hexanes) to afford the pure N-CF3-substituted pyrazole.[2]

Protocol 2: Purification by Column Chromatography

If the des-CF3 side product has formed, it must be removed. Flash column chromatography is a standard method for this purification.

Materials:

  • Crude reaction mixture containing the CF3-pyrazole and des-CF3 impurity.

  • Silica gel.

  • Solvent system (e.g., Hexane/Ethyl Acetate).

Procedure:

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Prepare a chromatography column with silica gel, packed using the initial eluting solvent (e.g., 100% hexane).

  • Load the adsorbed crude material onto the top of the column.

  • Elute the column with a solvent gradient. Typically, the less polar desired trifluoromethylated pyrazole will elute before the potentially more polar des-CF3 pyrazole. A gradient of hexane and ethyl acetate is commonly effective.[6]

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mechanistic Considerations

The formation of the des-CF3 side product is primarily attributed to the instability of the trifluoromethylhydrazine intermediate, especially in its free-base form.

G cluster_0 Desired Pathway (Acidic Conditions) cluster_1 Side Reaction Pathway Boc_NHNH_CF3 di-Boc-NHNH-CF3 H_NH2NH_CF3 [H₂N-NH-CF₃]·HCl (Transiently stable salt) Boc_NHNH_CF3->H_NH2NH_CF3  Strong Acid  (e.g., HCl, TsOH) CF3_Pyrazole Desired N-CF₃ Pyrazole H_NH2NH_CF3->CF3_Pyrazole Free_Base H₂N-NH-CF₃ (Unstable free base) H_NH2NH_CF3->Free_Base  Absence of  strong acid Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->CF3_Pyrazole Decomposition Decomposition Products (e.g., Hydrazine-like species) Free_Base->Decomposition  Rapid  Decomposition des_CF3_Pyrazole des-CF₃ Pyrazole Side Product Decomposition->des_CF3_Pyrazole  Reaction with  Dicarbonyl

Caption: Proposed reaction pathways in N-CF3 pyrazole synthesis.

References

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their pyrazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[1][2] Key methods include:

  • Knorr Pyrazole Synthesis: This is a classic and widely used method involving the reaction of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with a hydrazine.[3][4][5][6] The reaction is typically catalyzed by an acid.[3][5]

  • Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones. This initially forms a pyrazoline, which must then be oxidized to yield the aromatic pyrazole ring.[1][7][8]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, which can provide access to specific substitution patterns.[7]

Q2: How do I choose the right synthesis method for my target pyrazole?

A2: The choice of method depends on the desired substitution pattern and the availability of starting materials.

  • For polysubstituted pyrazoles , the Knorr synthesis using a substituted 1,3-diketone and a substituted hydrazine is a straightforward approach.[1][7]

  • To synthesize 1,4-disubstituted pyrazoles , which can be difficult to access via traditional condensation, a ruthenium-catalyzed hydrogen transfer reaction from 1,3-diols and hydrazines is an effective modern method.[9]

  • If starting from α,β-unsaturated ketones , be prepared to perform a subsequent oxidation step to convert the intermediate pyrazoline to the final pyrazole.[8]

Troubleshooting Guide: Common Synthesis Issues

Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?

A3: Low yields in pyrazole synthesis are a common problem that can stem from several factors.[10] A systematic approach is needed to diagnose and resolve the issue.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Hydrazine derivatives can degrade, so using a fresh reagent is recommended.[10] Impurities can lead to side reactions and complicate purification.[10]

  • Optimize Reaction Conditions: Temperature, reaction time, and catalyst are critical parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[10] Excessively high temperatures or strong acids can cause degradation of the product or starting materials.[11]

  • Check Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes be used to drive the reaction to completion.[10]

  • Control pH: The reaction is pH-sensitive. While acid catalysis is often required, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[8] A small amount of a weak acid like acetic acid is often optimal.[12][13]

G start Low Yield Observed purity Assess Starting Material Purity start->purity conditions Optimize Reaction Conditions (T, t, pH) purity->conditions Impure? Use fresh/purified reagents. stoichiometry Adjust Reactant Stoichiometry conditions->stoichiometry Incomplete reaction? Monitor by TLC. purification Review Purification Technique stoichiometry->purification Still low? Try slight excess of hydrazine. success Yield Improved purification->success Losses during workup? Optimize recrystallization.

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Q4: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[10] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[6][10]

Strategies to Improve Regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) can provide better regioselectivity than traditional protic solvents like ethanol, especially for the condensation of aryl hydrazines.[7]

  • pH Control: The reaction pH can influence which carbonyl group is attacked first. Careful optimization of the acid catalyst is crucial.[6]

  • Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the substituents on both reactants.[6][10] For example, the more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic (less hindered) carbonyl carbon.

G sub_hydrazine Substituted Hydrazine (R-NH-NH2) path_a Attack at C1 sub_hydrazine->path_a path_b Attack at C3 sub_hydrazine->path_b unsym_diketone Unsymmetrical 1,3-Diketone unsym_diketone->path_a unsym_diketone->path_b isomer_a Regioisomer A path_a->isomer_a Leads to isomer_b Regioisomer B path_b->isomer_b Leads to

Caption: Formation of regioisomers from unsymmetrical reactants.

Q5: My final product is a pyrazoline, not a pyrazole. How do I fix this?

A5: This is a common outcome when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[8] The initial cyclization correctly yields the non-aromatic pyrazoline ring. An additional oxidation step is required to form the aromatic pyrazole.[8]

Solutions for Aromatization:

  • In-Situ Oxidation: Some reaction conditions can promote spontaneous oxidation. For example, heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can yield the pyrazole directly.[8]

  • Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step using mild oxidizing agents like bromine in a suitable solvent or by heating in glacial acetic acid.[8]

Q6: What are the best methods for purifying my crude pyrazole product?

A6: Purification is critical for obtaining a high-quality final product. The most common methods are recrystallization and column chromatography.[10]

  • Recrystallization: This is often the most effective method.

    • Single Solvents: Ethanol, methanol, ethyl acetate, and water are frequently used.[14]

    • Mixed-Solvent Systems: A powerful technique involves dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then adding a hot "anti-solvent" (e.g., water) until turbidity persists, followed by slow cooling.[14]

  • Column Chromatography: Silica gel chromatography is standard for separating mixtures, such as regioisomers.[8] For basic pyrazoles that may stick to silica, the silica gel can be deactivated with triethylamine.[15]

  • Acid Salt Formation: For basic pyrazoles, dissolving the crude mixture and adding an acid (e.g., HCl) can form a salt that may be easier to crystallize and purify. The pure pyrazole can then be recovered by neutralization.[8]

Quantitative Data on Reaction Conditions

The optimization of reaction parameters is crucial for maximizing yield and minimizing side products. The following table summarizes the effect of different catalysts and solvents on a model Knorr pyrazole synthesis.

Table 1: Effect of Catalyst and Solvent on Pyrazole Synthesis Yield

Entry 1,3-Dicarbonyl Hydrazine Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
1 Acetylacetone Phenylhydrazine Acetic Acid Ethanol Reflux 1 ~79% [12][16]
2 Ethyl Acetoacetate Phenylhydrazine Nano-ZnO Water 80 2 95% [1][7]
3 1,3-Diketone Arylhydrazine HCl None NMP RT 2 85-95% [7]
4 Acetylacetone Phenylhydrazine Ammonium Chloride Solvent-free 100 0.5 High [17]

| 5 | 1,3-Diketone | Hydrazine | LiClO₄ | Ethylene Glycol | RT | 1.5 | 70-95% |[1] |

Experimental Protocols

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone, a common pyrazole derivative, via the Knorr condensation.[12]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • 1-Propanol

  • Water

Procedure:

  • In a 20-mL vial, combine ethyl acetoacetate (e.g., 3 mmol, 1.0 eq) and phenylhydrazine (e.g., 3.3 mmol, 1.1 eq).

  • Add 1-propanol (3 mL) as the solvent.

  • Add 3 drops of glacial acetic acid to catalyze the reaction.[12]

  • Heat the reaction mixture with stirring on a hot plate at approximately 100°C for 1 hour.

  • Monitor the reaction completion by TLC (e.g., 30% ethyl acetate/70% hexane), checking for the consumption of the ethyl acetoacetate.[12]

  • Once the reaction is complete, add water (10 mL) to the hot solution to precipitate the product.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected product with a small amount of cold water to remove impurities.[12]

  • Allow the solid to air dry completely before determining the mass and calculating the percent yield.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A 1. Combine Reactants (Ethyl Acetoacetate + Phenylhydrazine) B 2. Add Solvent & Catalyst (1-Propanol + Acetic Acid) A->B C 3. Heat with Stirring (~100°C, 1 hr) B->C D 4. Monitor by TLC C->D E 5. Precipitate with Water D->E F 6. Cool Slowly, then Ice Bath E->F G 7. Filter Product F->G H 8. Wash with Cold Water & Dry G->H

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is useful when a single solvent is not ideal for recrystallization.[14]

Procedure:

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., ethanol) required to fully dissolve the solid.

  • Induce Precipitation: While keeping the solution hot, add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolve: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals completely, for instance, in a desiccator under vacuum.[14]

References

Technical Support Center: Scale-up Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity during the initial pyrazole ring formation. The reaction of an unsymmetrical precursor, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with methylhydrazine can lead to the formation of two regioisomers: the desired 1-methyl-5-(trifluoromethyl)-1H-pyrazole and the undesired 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[1][2] Separating these isomers can be difficult on a large scale.

Q2: How can I improve the regioselectivity to favor the desired 5-(trifluoromethyl) isomer?

A2: Several factors can influence the regioselectivity of the pyrazole synthesis:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer in some pyrazole syntheses.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl precursor, thereby affecting the regioselectivity.

Q3: I have a mixture of the 5-CF3 and 3-CF3 pyrazole isomers. How can I separate them on a large scale?

A3: For large-scale separation of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomers, fractional distillation is a practical method.[1][2] The success of this separation depends on a sufficient difference in the boiling points of the two isomers. Careful optimization of the distillation conditions, such as pressure and temperature, is crucial for achieving high purity of the desired 5-CF3 isomer.

Q4: What are the key safety considerations for the scale-up synthesis of this compound?

A4: Key safety considerations include:

  • Handling of Methylhydrazine: Methylhydrazine is toxic and a potential carcinogen. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Use of Butyllithium: The protocol for introducing the carboxylate group involves n-butyllithium, which is a pyrophoric reagent. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and with extreme care to avoid contact with air or moisture.

  • Exothermic Reactions: Both the pyrazole formation and the subsequent lithiation/carboxylation steps can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially on a larger scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Pyrazole Isomer Mixture Incomplete reaction.- Monitor the reaction progress by GC or TLC to ensure all starting material is consumed.- Increase reaction time or temperature if necessary, while considering the impact on regioselectivity.
Side reactions or degradation of starting materials.- Ensure the purity of starting materials, especially the 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.- Consider running the reaction under an inert atmosphere to prevent oxidative side reactions.
Poor Regioselectivity (High percentage of the 3-CF3 isomer) Reaction conditions favor the formation of the undesired isomer.- Experiment with different solvents, such as fluorinated alcohols (TFE, HFIP), to influence the regioselectivity.- Optimize the reaction temperature; try running the reaction at a lower temperature.- Adjust the pH of the reaction mixture.
Inefficient Separation of Isomers by Distillation Boiling points of the isomers are too close for efficient separation.- Use a fractional distillation column with a higher number of theoretical plates.- Optimize the distillation pressure (vacuum distillation) to maximize the boiling point difference.
Low Yield in the Bromination Step Incomplete reaction or decomposition of the product.- Ensure the N-bromosuccinimide (NBS) is of high purity.- Control the reaction temperature carefully, as bromination can be exothermic.- Use an appropriate solvent and protect the reaction from light to prevent radical side reactions.
Low Yield in the Carboxylation Step Incomplete Br-Li exchange or reaction with the carboxylating agent.- Ensure the n-butyllithium is of high quality and accurately titrated.- Maintain a very low temperature (e.g., -78 °C) during the Br-Li exchange and addition of ethyl chloroformate to prevent side reactions.- Ensure all reagents and solvents are anhydrous, as butyllithium reacts vigorously with water.
Product is an oil instead of a solid Presence of residual solvent or impurities.- Ensure thorough removal of solvents using a rotary evaporator followed by high vacuum.- Purify the product by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Step 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol is based on the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, which yields a mixture of regioisomers.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

Procedure:

  • In a suitable reactor, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • Cool the solution to 0-5 °C.

  • Slowly add methylhydrazine to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude mixture of 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

  • Separate the isomers by fractional distillation under vacuum.[1][2]

Step 2: Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or other suitable solvent)

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve the purified 1-methyl-5-(trifluoromethyl)-1H-pyrazole in carbon tetrachloride in a reaction vessel equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by GC or TLC.

  • Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Step 3: Synthesis of this compound

This step involves a Br-Li exchange followed by carboxylation.

Materials:

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole in anhydrous THF in a reactor equipped for low-temperature reactions.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add ethyl chloroformate to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

Step Reactants Solvent Temperature (°C) Typical Yield (%) Key Challenges
1. Pyrazole Synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, MethylhydrazineEthanol0-2580-90 (mixture)Regioselectivity
2. Bromination 1-methyl-5-(trifluoromethyl)-1H-pyrazole, NBSCCl₄Reflux75-85Byproduct formation
3. Carboxylation 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, n-BuLi, Ethyl chloroformateTHF-78 to 2560-70Anhydrous conditions, low temperature

Visualizations

Synthesis_Pathway A 4-ethoxy-1,1,1-trifluoro- 3-buten-2-one C Mixture of Isomers: 1-methyl-5-(trifluoromethyl)-1H-pyrazole & 1-methyl-3-(trifluoromethyl)-1H-pyrazole A->C B Methylhydrazine B->C D Separation (Fractional Distillation) C->D E 1-methyl-5-(trifluoromethyl)-1H-pyrazole D->E G 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole E->G F N-Bromosuccinimide (NBS) F->G I Ethyl 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate G->I H 1. n-BuLi 2. Ethyl Chloroformate H->I Troubleshooting_Workflow Start Low Yield or Purity Issue CheckStep Identify problematic step: - Pyrazole Formation - Bromination - Carboxylation Start->CheckStep PyrazoleFormation Poor Regioselectivity? CheckStep->PyrazoleFormation Pyrazole Formation Bromination Incomplete Reaction? CheckStep->Bromination Bromination Carboxylation Anhydrous Conditions Met? CheckStep->Carboxylation Carboxylation YesRegio - Modify Solvent (e.g., TFE) - Adjust Temperature - Control pH PyrazoleFormation->YesRegio Yes NoRegio Check Reactant Purity & Reaction Time/Temp PyrazoleFormation->NoRegio No End Problem Resolved YesRegio->End NoRegio->End YesBromo - Check NBS Purity - Ensure Proper Initiation - Monitor by GC/TLC Bromination->YesBromo Yes YesBromo->End YesCarboxyl - Check n-BuLi Titration - Maintain -78°C - Use Dry Solvents/Glassware Carboxylation->YesCarboxyl Yes YesCarboxyl->End

References

Technical Support Center: Troubleshooting Co-elution of Fluorinated Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for resolving the co-elution of fluorinated impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated impurity co-eluting with my main compound on a standard C18 column?

Co-elution on a C18 column often occurs because the separation is primarily driven by hydrophobic interactions. If your main compound and its fluorinated impurity have very similar hydrophobic properties, a C18 column may not provide sufficient selectivity to resolve them.[1][2] Fluorinated compounds exhibit unique retention behaviors that are not solely governed by hydrophobicity, involving interactions like dipole-dipole moments and potential hydrogen bonding.[3][4] Standard alkyl phases like C18 may not effectively leverage these alternative interaction mechanisms, leading to poor separation.[1][2]

Q2: How can I confirm that my single chromatographic peak is actually two co-eluting compounds?

The first sign of co-elution can be subtle peak asymmetry, such as a shoulder on the peak or tailing.[5] However, for perfect co-elution, the peak may appear symmetrical.[5]

The most reliable methods for detecting co-elution involve using advanced detection techniques:

  • Diode Array Detector (DAD/PDA): A DAD collects multiple UV-Vis spectra across the peak. If the spectra are identical throughout, the peak is likely pure. If the spectra differ from the peak front to the tail, it indicates the presence of a co-eluting impurity.[5]

  • Mass Spectrometry (MS): An MS detector can acquire mass spectra across the chromatographic peak. A change in the mass spectrum from one side of the peak to the other is a strong indicator of co-elution.[5]

Q3: What is the first step I should take to resolve co-eluting peaks?

Before changing the column, the simplest initial step is to adjust the mobile phase conditions.[6] This can include:

  • Adjusting the Organic Modifier: Change the percentage of the organic solvent (e.g., acetonitrile, methanol). Weaking the mobile phase (reducing the organic content in reversed-phase) will increase retention times and may improve resolution.[5]

  • Changing the Organic Modifier Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties.

  • Modifying the pH: If the analytes are ionizable, adjusting the mobile phase pH can significantly alter their retention and selectivity, especially on phases that have secondary ionic interactions.[4]

  • Adjusting Temperature: Lowering the column temperature often increases peak separation, which can improve resolution for early eluting peaks.[7] Conversely, elevated temperatures can sometimes improve efficiency and resolve closely eluting peaks.[6]

The following workflow provides a systematic approach to troubleshooting.

G start Co-elution Observed (Peak Shoulder or Asymmetry) purity_check Confirm Co-elution (DAD Peak Purity / MS Scan) start->purity_check mobile_phase Step 1: Adjust Mobile Phase purity_check->mobile_phase Confirmed mp_options Change % Organic Change Solvent Type (ACN/MeOH) Adjust pH Adjust Temperature mobile_phase->mp_options resolved Resolution Achieved mp_options->resolved Successful not_resolved Still Co-eluting mp_options->not_resolved Unsuccessful stationary_phase Step 2: Change Stationary Phase sp_options Switch to Fluorinated Phase (PFP, F5, etc.) stationary_phase->sp_options sp_options->resolved Successful not_resolved2 Still Co-eluting sp_options->not_resolved2 Unsuccessful not_resolved->stationary_phase end Consider Alternative Technique (2D-LC, SFC, GC) not_resolved2->end

Caption: A systematic workflow for troubleshooting co-elution.
Q4: Which type of column is best for separating fluorinated compounds?

When standard C8 or C18 columns fail, fluorinated stationary phases are an excellent alternative.[1][2][3] These phases offer different retention mechanisms beyond simple hydrophobicity.[1][2]

There are two main types:

  • Pentafluorophenyl (PFP or F5) Phases: These are highly popular and effective for separating fluorinated compounds. PFP phases provide multiple modes of interaction, including π-π, dipole-dipole, charge transfer, and steric recognition.[3][4] They often provide enhanced retention and unique selectivity for halogenated and polar compounds.[3]

  • Perfluoroalkyl Phases: These phases, such as those with perfluorooctyl chains, can also offer enhanced selectivity for halogenated compounds compared to traditional alkyl phases.[3]

Switching from a C18 to a PFP column is often the most powerful approach to resolving a difficult co-elution of fluorinated compounds because it introduces fundamentally different chemical interactions.[6]

Data Presentation: Column Selectivity Comparison

The choice of stationary phase can dramatically alter the elution order and resolution of fluorinated compounds. The table below summarizes the primary interaction mechanisms for different column types.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForPotential for Altered Selectivity
C18 / C8 Hydrophobic (van der Waals) interactionsGeneral purpose reversed-phase separationsLow to Moderate
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic and moderately polar compoundsModerate
Pentafluorophenyl (PFP/F5) π-π, dipole-dipole, charge transfer, shape selectivityHalogenated compounds, positional isomers, polar analytes[3]High [4]
Embedded Polar Group (EPG) Hydrophobic and hydrogen bondingPolar compounds, improved peak shape for basesModerate to High

Experimental Protocols

Protocol: Screening for a New Stationary Phase

This protocol outlines a general method for selecting an appropriate column to resolve a co-eluting fluorinated impurity.

1. Objective: To achieve baseline separation (Resolution > 1.5) of the main compound and the fluorinated impurity.

2. Materials:

  • HPLC or UHPLC system with DAD or MS detector.

  • Analytical standards of the main compound and, if available, the impurity.

  • Columns for screening:

    • Standard C18 (as a baseline)

    • Pentafluorophenyl (PFP)

    • Phenyl-Hexyl

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water).

  • Buffers and additives (e.g., Formic Acid, Ammonium Acetate).

3. Methodology:

  • Step 1: Initial Conditions Definition

    • Prepare a sample containing both the main compound and the impurity at a known concentration. Dissolve the sample in a solvent weaker than the mobile phase (e.g., the initial mobile phase composition).

    • Start with a generic gradient on the C18 column (e.g., 5-95% Acetonitrile in water with 0.1% formic acid over 10 minutes).

    • Set the flow rate appropriate for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Set the column temperature to 30-40°C.[6]

    • Set the detector to an appropriate wavelength for all analytes.

  • Step 2: Column Screening

    • Inject the sample onto the C18 column and record the chromatogram. Note the retention times and resolution.

    • Replace the C18 column with the PFP column.

    • Without changing the mobile phase or gradient, inject the sample and record the chromatogram. The elution order may change significantly.[1][2]

    • Repeat the process with the Phenyl-Hexyl column.

  • Step 3: Evaluation and Optimization

    • Compare the chromatograms from all three columns. Identify the column that provides the best separation or shows the most potential (i.e., the largest change in selectivity).

    • Select the most promising column and begin fine-tuning the mobile phase (adjusting gradient slope, pH, or solvent type) to optimize the resolution. The goal is to maximize the selectivity (α) between the two peaks.[5]

The logical relationship between analyte properties and column selection is visualized below.

G cluster_analyte Analyte Properties cluster_column Recommended Stationary Phase A High Hydrophobicity C18 C18 / C8 A->C18 Primary Interaction B Aromatic / π-electrons B->C18 Secondary Phenyl Phenyl-Hexyl B->Phenyl Primary (π-π) Interaction PFP Pentafluorophenyl (PFP) B->PFP Strong C Fluorinated / Halogenated (Dipole Moment) C->PFP Primary (Dipole, π-π, Shape)

Caption: Matching analyte properties to stationary phase chemistry.

References

Technical Support Center: Managing Solubility Issues of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole intermediates during experiments.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific solubility-related problems.

Issue 1: My pyrazole intermediate has poor aqueous solubility.

Q1: What are the initial steps to assess and address the poor aqueous solubility of my pyrazole intermediate?

A1: A systematic approach is crucial. Start by characterizing the solid-state properties and then explore formulation strategies.

Experimental Workflow for Addressing Poor Solubility

G A Characterize Solid-State Properties (purity, crystallinity) B Determine Aqueous Solubility (mg/mL) A->B C Physicochemical Modification B->C D Formulation Approaches B->D E pH Adjustment C->E F Co-solvents C->F G Salt Formation C->G H Co-crystallization C->H I Solid Dispersions D->I J Cyclodextrin Complexation D->J K Lipid-Based Systems D->K

Caption: Workflow for addressing poor solubility of pyrazole intermediates.

Q2: How does pH affect the solubility of pyrazole intermediates and how can I determine the optimal pH?

A2: Pyrazoles are weakly basic, and their solubility can be significantly influenced by pH.[1] For ionizable pyrazole intermediates, adjusting the pH of the solution can dramatically increase solubility.[2] The pKa of pyrazole itself is approximately 2.5.[3]

To determine the optimal pH for your compound, you need to generate a pH-solubility profile.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility experiments.[4][5]

Materials:

  • Your pyrazole intermediate

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and others as needed based on the compound's pKa). Pharmacopoeial buffer solutions are recommended.[4]

  • Shake-flask apparatus or other suitable mixing device

  • Temperature-controlled environment (37 ± 1 °C)[5]

  • Analytical method for quantifying your compound (e.g., HPLC-UV)

Procedure:

  • Preparation: Prepare a series of buffers covering the desired pH range.

  • Addition of Compound: Add an excess of your pyrazole intermediate to each buffer solution in triplicate.[4]

  • Equilibration: Shake the flasks at a constant temperature (37 ± 1 °C) until equilibrium is reached. This can take 24 hours or longer, and preliminary experiments are recommended to determine the necessary time.[5][6]

  • Sample Collection and Preparation: Withdraw a sample from each flask and separate the solid phase from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • pH Measurement: Measure the pH of the saturated solution.[7]

  • Data Analysis: Plot the solubility (in mg/mL or molarity) as a function of the final measured pH to generate the pH-solubility profile.

Q3: What are co-solvents and how do I select the right one for my pyrazole intermediate?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[2] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8]

Co-solvent Selection Workflow

G A Start: Poorly Soluble Pyrazole Intermediate B Screen a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400) A->B C Determine solubility in neat co-solvents B->C D Select co-solvents with highest solubility C->D E Prepare binary or ternary mixtures with water D->E F Determine solubility in co-solvent/water mixtures E->F G Evaluate for potential precipitation upon dilution F->G H Select optimal co-solvent system and concentration G->H

Caption: Decision tree for selecting an appropriate co-solvent system.

Data Presentation: Solubility of Celecoxib in Various Solvents

The following table summarizes the solubility of Celecoxib, a well-known pyrazole-containing drug, in different solvents. This data can serve as a starting point for solvent selection for similar pyrazole derivatives.

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp
Ethyl Acetate> Acetonitrile25-30
Acetonitrile> Methanol25-30
Toluene< Butanol25-30
[Source: BenchChem Application Notes (2025)][9]
Issue 2: My pyrazole intermediate precipitates out of solution during the workup or purification.

Q1: What are common causes of precipitation during workup and how can I prevent it?

A1: Precipitation during workup is often due to changes in solvent composition, temperature, or pH.

Troubleshooting Precipitation During Workup

G A Problem: Precipitation during workup B Potential Causes 1. Change in solvent polarity (e.g., adding anti-solvent) 2. Temperature change (e.g., cooling) 3. pH shift leading to decreased solubility A->B C Solutions 1. Use a more polar organic solvent for extraction. Maintain a higher proportion of the initial good solvent. 2. Perform extractions at room temperature or slightly warm. 3. Buffer the aqueous phase. Avoid large pH swings. B->C

Caption: Logical relationship between causes and solutions for workup precipitation.

Q2: How can I effectively recrystallize my pyrazole intermediate to improve purity and handle solubility issues?

A2: Recrystallization is a powerful purification technique that relies on the differential solubility of your compound and impurities in a solvent at different temperatures.

Experimental Protocol: Recrystallization of a Pyrazole Intermediate

This is a general protocol that can be adapted based on the specific properties of your compound.[4]

Materials:

  • Crude pyrazole intermediate

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, water)[4]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Data Presentation: Common Recrystallization Solvents for Pyrazole Derivatives

Solvent/SystemPolarityNotes
Ethanol/WaterMixed ProticGood for polar pyrazole derivatives.
Hexane/Ethyl AcetateNon-polar/Polar AproticA common mixed-solvent system.
IsopropanolProticOften a good single solvent choice.
AcetonePolar AproticCan be effective for a range of pyrazoles.
[Source: BenchChem Technical Support Center (2025)][4]

Frequently Asked Questions (FAQs)

Q1: Can I use salt formation to improve the solubility of my pyrazole intermediate?

A1: Yes, if your pyrazole intermediate has an ionizable group (typically a basic nitrogen), forming a salt with a pharmaceutically acceptable acid is a common and effective strategy to significantly increase aqueous solubility.[2] A general rule of thumb is that the pKa of the acidic counterion should be at least three pH units below that of the pyrazole derivative.[10]

Q2: What are amorphous solid dispersions and how can they help with pyrazole solubility?

A2: Amorphous solid dispersions (ASDs) are systems where the pyrazole intermediate is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[2] The amorphous form has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form. Common methods for preparing ASDs include spray drying and hot-melt extrusion.

Q3: Are there any in silico tools that can predict the solubility of my pyrazole intermediate?

A3: Yes, various computational models and software can predict solubility based on the chemical structure. These tools can be useful for initial screening but should always be followed up with experimental validation.

Q4: My pyrazole intermediate is a kinase inhibitor with poor solubility. Are there any specific formulation strategies for this class of compounds?

A4: For poorly soluble kinase inhibitors, common formulation strategies include the use of co-solvents and surfactants. A typical formulation for in vivo studies might consist of a mixture of DMSO, PEG300, Tween-80, and saline.[9]

Q5: What is co-crystallization and how can it be applied to pyrazole intermediates?

A5: Co-crystallization involves forming a crystalline solid that contains the pyrazole intermediate and a "co-former" in a specific stoichiometric ratio.[11] This can modify the physicochemical properties of the pyrazole, including solubility and dissolution rate, without altering its chemical structure.[12]

Experimental Protocol: Co-crystal Screening by Liquid-Assisted Grinding

This is a common and efficient method for screening for co-crystal formation.[13][14]

Materials:

  • Pyrazole intermediate

  • A library of potential co-formers (e.g., pharmaceutically acceptable carboxylic acids, amides)

  • Grinding jar and balls (e.g., stainless steel)

  • Small amount of a solvent (e.g., methanol, ethanol, acetonitrile)

  • Spatula

  • Vortex mixer or milling equipment

  • Powder X-ray diffractometer (PXRD)

Procedure:

  • Preparation: Place stoichiometric amounts of the pyrazole intermediate and a selected co-former into the grinding jar.

  • Solvent Addition: Add a few drops of the grinding liquid. The liquid acts as a catalyst for the co-crystal formation.[13]

  • Grinding: Grind the mixture for a set period (e.g., 30-60 minutes) using a vortex mixer or a mechanical mill.

  • Analysis: Analyze the resulting solid by PXRD. The formation of a new crystalline phase, with a diffraction pattern different from the starting materials, indicates potential co-crystal formation.

  • Scale-up and Characterization: Promising co-crystals can then be prepared on a larger scale for further characterization, including solubility and stability studies.

References

preventing degradation of trifluoromethyl pyrazoles during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethyl pyrazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with trifluoromethyl pyrazoles during reactions?

A1: Trifluoromethyl pyrazoles are generally considered stable compounds due to the strong carbon-fluorine bonds of the trifluoromethyl group. However, degradation can occur under specific conditions. The most frequently reported issue is the formation of des-trifluoromethyl (des-CF3) side products, particularly during the synthesis of N-trifluoromethyl pyrazoles from trifluoromethylhydrazine precursors.[1] This precursor is unstable and can decompose, leading to the formation of pyrazoles lacking the trifluoromethyl group. While the C-CF3 bond on the pyrazole ring is robust, harsh basic or nucleophilic conditions may lead to its cleavage in certain contexts, although this is less commonly reported than precursor instability.

Q2: How can I prevent the formation of des-CF3 side products when synthesizing N-trifluoromethyl pyrazoles?

A2: The formation of des-CF3 pyrazoles is primarily due to the instability of the trifluoromethylhydrazine intermediate. To minimize this side reaction, it is crucial to control the reaction conditions during the cyclization step. The use of a strong acid, such as p-toluenesulfonic acid (TsOH), in a non-polar aprotic solvent like dichloromethane (DCM) has been shown to be highly effective in suppressing the formation of these impurities.[1] The acidic conditions likely protonate the trifluoromethylhydrazine intermediate, increasing its stability and preventing decomposition.

Q3: Are trifluoromethyl pyrazoles stable to strong acids and bases?

A3: Trifluoromethyl pyrazoles generally exhibit good stability under acidic conditions. However, their stability under strong basic conditions can be substrate-dependent. The electron-withdrawing nature of the trifluoromethyl group can activate the pyrazole ring towards nucleophilic attack at the 3rd and 5th positions. While direct cleavage of the C-CF3 bond by bases is not a widely reported degradation pathway for pre-formed trifluoromethyl pyrazoles under typical synthetic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation. It is always advisable to screen reaction conditions on a small scale when exposing these compounds to harsh basic environments.

Q4: What are suitable protecting groups for the pyrazole nitrogen in reactions involving trifluoromethyl pyrazoles?

A4: The choice of a protecting group for the pyrazole nitrogen depends on the subsequent reaction conditions.

  • For reactions under basic conditions: A tetrahydropyran (THP) group is a good option as it is stable to strong bases and can be removed under mildly acidic conditions.[2]

  • For reactions requiring inertness: A tert-butyl group can be used and is removable with strong acid (e.g., trifluoroacetic acid).[3]

  • For influencing regioselectivity in C-H functionalization: A 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed and is known for its ability to be transposed between the nitrogen atoms of the pyrazole ring.[4]

  • General use: A Boc group is a versatile protecting group that can be used, though it is sensitive to acidic conditions.[5]

Troubleshooting Guides

Issue 1: Formation of des-Trifluoromethyl Side Product in N-Trifluoromethyl Pyrazole Synthesis

Symptoms:

  • Mass spectrometry analysis of the crude reaction mixture shows a significant peak corresponding to the pyrazole without the CF3 group.

  • ¹⁹F NMR of the crude product shows a lower than expected integration of the CF3 signal relative to the desired product.

Root Cause:

  • Decomposition of the trifluoromethylhydrazine intermediate before or during the cyclization reaction.[1]

Solutions:

Experimental ParameterRecommended ChangeRationale
Acid Catalyst Use a strong acid like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA).Strong acids protonate and stabilize the trifluoromethylhydrazine intermediate, preventing its decomposition.[1]
Solvent Use a non-polar aprotic solvent such as dichloromethane (DCM).DCM has been shown to be superior to polar solvents like DMSO or MeOH in suppressing the formation of des-CF3 byproducts.[1]
Temperature Maintain a moderate temperature (e.g., 20-40 °C).While heating can accelerate the reaction, it can also increase the rate of decomposition of the unstable intermediate.
Reaction Time Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.Prolonged reaction times can lead to increased degradation of the intermediate.
Issue 2: Low Yield or No Reaction in Functionalization of the Trifluoromethyl Pyrazole Ring

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting material.

  • Complex mixture of products is observed, with little of the desired product.

Root Cause:

  • Steric hindrance from the trifluoromethyl group.

  • Deactivation of the pyrazole ring by the electron-withdrawing CF3 group.

  • Inappropriate reaction conditions (base, catalyst, solvent).

Solutions:

Experimental ParameterRecommended ActionRationale
Reaction Type Electrophilic Substitution: The CF3 group is deactivating. Use more forcing conditions (higher temperature, stronger electrophile) if necessary. The 4-position is generally the most reactive towards electrophiles.[4]
Nucleophilic Substitution: The CF3 group activates the ring towards nucleophilic attack, primarily at the 3- and 5-positions. Ensure your nucleophile is sufficiently reactive.
Metal-Catalyzed Cross-Coupling: Optimize ligand, base, and solvent. For N-arylation, copper-catalyzed conditions with diamine ligands are often effective. For C-H arylation, palladium catalysis with appropriate directing groups or protecting groups may be necessary.[4]
Protecting Group Strategy For N-H pyrazoles, consider protecting the nitrogen to improve solubility and prevent side reactions.A bulky protecting group can influence the regioselectivity of substitution reactions.
Base Selection For reactions requiring deprotonation, use a strong, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperature to avoid potential side reactions.

Quantitative Data Summary

Table 1: Stability of Trifluoromethylhydrazine Hydrochloride (a key precursor for N-trifluoromethyl pyrazoles) [1]

SolventHalf-life (t₁/₂) at room temperature
DMSO~6 hours
MeOH~6 hours
Solid State>10 days (significant decomposition observed after 10 days)

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Trifluoromethyl Pyrazoles with Suppression of des-CF3 Impurity[1]

This protocol describes the one-pot deprotection of a Boc-protected trifluoromethylhydrazine and subsequent cyclization with a 1,3-dicarbonyl compound.

Materials:

  • Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 equiv)

  • 1,3-Dicarbonyl substrate (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate and the 1,3-dicarbonyl substrate in DCM, add TsOH·H₂O.

  • Stir the mixture at a controlled temperature between 20-40 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion (typically 12 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition[6][7]

This protocol describes a general approach for the synthesis of 3-trifluoromethylpyrazoles from in situ generated trifluoroacetonitrile imines and an alkene.

Materials:

  • Trifluoroacetohydrazonoyl bromide (precursor for the nitrile imine)

  • Alkene (e.g., a chalcone)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Toluene or DCM)

Procedure:

  • Dissolve the trifluoroacetohydrazonoyl bromide and the alkene in the chosen solvent.

  • Add triethylamine dropwise to the solution at room temperature to generate the nitrile imine in situ.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pyrazoline can be aromatized to the pyrazole, for example, by oxidation with manganese dioxide (MnO₂).

Visualizations

degradation_prevention_workflow start Start: Synthesis of N-Trifluoromethyl Pyrazole check_des_cf3 Observe formation of 'des-CF3' side product? start->check_des_cf3 no_issue No significant 'des-CF3' product. Proceed with purification. check_des_cf3->no_issue No troubleshoot Troubleshoot Reaction Conditions check_des_cf3->troubleshoot Yes acid Use Strong Acid (e.g., TsOH, TFA) troubleshoot->acid solvent Use Non-polar Aprotic Solvent (e.g., DCM) troubleshoot->solvent temperature Maintain Moderate Temperature (20-40 °C) troubleshoot->temperature monitor Monitor reaction closely and minimize reaction time troubleshoot->monitor end Successful Synthesis of N-Trifluoromethyl Pyrazole acid->end solvent->end temperature->end monitor->end

Troubleshooting workflow for 'des-CF3' side product formation.

pyrazole_reactivity pyrazole Trifluoromethyl Pyrazole Ring electrophilic_attack Electrophilic Attack (e.g., Halogenation, Nitration) pyrazole->electrophilic_attack Favored at nucleophilic_attack Nucleophilic Attack (e.g., by strong bases/nucleophiles) pyrazole->nucleophilic_attack Possible at metal_catalyzed Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) pyrazole->metal_catalyzed Functionalization at pos4 Position 4 (Most nucleophilic C-H) electrophilic_attack->pos4 pos35 Positions 3 and 5 (Activated by CF3 group) nucleophilic_attack->pos35 pos_all N1, C3, C4, C5 metal_catalyzed->pos_all

General reactivity of the trifluoromethyl pyrazole ring.

troubleshooting_decision_tree start Low Yield in Trifluoromethyl Pyrazole Reaction check_sm Starting materials consumed? start->check_sm sm_present Significant starting material remains check_sm->sm_present No sm_consumed Starting material consumed check_sm->sm_consumed Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Change solvent/catalyst - Increase reaction time sm_present->optimize_conditions check_side_products Major side products observed? sm_consumed->check_side_products success Improved Yield optimize_conditions->success no_side_products Product degradation likely. Consider milder conditions or protecting groups. check_side_products->no_side_products No side_products_present Identify side products (e.g., des-CF3, regioisomers) check_side_products->side_products_present Yes no_side_products->success address_side_products Address specific side product: - des-CF3: Use strong acid/DCM - Regioisomers: Modify substrate or reaction conditions side_products_present->address_side_products address_side_products->success

Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Comparative Analysis of NMR Data for Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) data for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Due to the limited availability of public experimental NMR data for this specific compound, this guide leverages data from structurally similar pyrazole derivatives to provide a robust comparative framework. This approach allows for the prediction of chemical shifts and coupling constants, aiding researchers in the identification and characterization of this and related molecules.

Data Presentation

The following tables summarize the ¹H NMR and ¹³C NMR data for a selection of substituted ethyl pyrazole carboxylates. These compounds share key structural motifs with this compound, providing a basis for predicting its spectral characteristics.

Table 1: ¹H NMR Data of Substituted Ethyl Pyrazole Carboxylates

CompoundSolventChemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz), Integration, Assignment
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate [1]DMSO-d₆7.99 (s, 1H, pyrazole-H), 7.57-7.49 (m, 5H, Ar-H), 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.49 (s, 3H, pyrazole-CH₃), 1.26 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
Ethyl 1H-pyrazole-4-carboxylate Data Not AvailablePredicted to show signals for the pyrazole ring protons, the ethyl ester group, and the N-H proton.
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Data Not AvailableThe trifluoromethyl group is expected to cause a downfield shift of the adjacent pyrazole proton signal.

Table 2: ¹³C NMR Data of Substituted Ethyl Pyrazole Carboxylates

CompoundSolventChemical Shift (δ) in ppm
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Data Not AvailableData not provided in the available search results.
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [2]DMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5
General Pyrazole Derivatives [3]GIAO/B3LYP/6-311++G(d,p)Theoretical calculations can provide estimations of chemical shifts.

Experimental Protocols

The following is a general experimental protocol for the acquisition of NMR data for small organic molecules, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Transfer the prepared sample to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants to elucidate the molecular structure.

Mandatory Visualization

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Purified Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID Free Induction Decay (FID) Acquire_1H->FID Acquire_13C->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Spectrum Processed NMR Spectrum Correction->Spectrum Integration Integration (1H) Spectrum->Integration Chem_Shift Chemical Shift Analysis Spectrum->Chem_Shift Coupling Coupling Constant Analysis Spectrum->Coupling Structure Structure Elucidation Integration->Structure Chem_Shift->Structure Coupling->Structure

Caption: Workflow of NMR spectroscopy from sample preparation to structure elucidation.

References

Mass Spectrometry Analysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a molecule of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally similar compounds to predict its fragmentation patterns and outlines appropriate analytical methodologies.

Predicted Mass Spectrometry Behavior

The mass spectrometric analysis of this compound is anticipated to be achievable through both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique will depend on the sample matrix and the desired sensitivity. Electron Ionization (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically employed for LC-MS.

The fragmentation of pyrazole derivatives in mass spectrometry often involves characteristic losses of molecules such as hydrogen cyanide (HCN) and nitrogen gas (N₂).[1][2] For compounds containing a trifluoromethyl group, the fragmentation can involve the loss of the CF₃ radical or rearrangements involving the CF₂ group.[3]

Based on these principles, a proposed fragmentation pattern for this compound is outlined below.

Comparative Data of Structurally Related Compounds

To provide a basis for comparison, the following table summarizes the mass spectrometric data of compounds with similar structural motifs, including pyrazole and trifluoromethyl groups.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Neutral LossesIonization MethodReference
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄329.23Data not availableNot specified[4]
Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylateC₈H₁₀F₂N₂O₂204.17Data not availableNot specified[5]
Ethyl 5-amino-1-methylpyrazole-4-carboxylateC₇H₁₁N₃O₂169.18See NIST WebBookElectron Ionization[6]
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl esterC₇H₁₀N₂O₂154.17See NIST WebBookElectron Ionization[7]
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleC₅H₅F₃N₂166.11Data not availableNot specified[8]

Experimental Protocols

A generalized protocol for the analysis of this compound using GC-MS and LC-MS is provided below. Optimization of these methods will be necessary for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like the target molecule.[9]

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas : Helium at a constant flow rate.

  • Injection Mode : Split or splitless, depending on the sample concentration.

  • Oven Temperature Program :

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-300 °C.

    • Final hold: 5-10 minutes.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan to identify fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful tool for the analysis of a wide range of compounds and is particularly useful for those that are not amenable to GC-MS.[10]

  • Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column : A reversed-phase C18 column.

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate : 0.2-0.5 mL/min.

  • Injection Volume : 5-20 µL.

  • MS Parameters :

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: m/z 50-600.

    • Scan Mode: Full scan and product ion scan (for MS/MS fragmentation analysis).

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule like this compound.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Containing Analyte Extraction Extraction/Purification Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Spectrum Mass Spectrum DataAcquisition->Spectrum Interpretation Interpretation & Fragmentation Analysis Spectrum->Interpretation

Caption: A generalized workflow for the mass spectrometry analysis of organic molecules.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

FragmentationPathway M [M]+• (m/z = 236) F1 [M - OCH2CH3]+• (m/z = 191) M->F1 - OCH2CH3 F2 [M - COOCH2CH3]+• (m/z = 163) M->F2 - COOCH2CH3 F3 [M - CF3]+• (m/z = 167) M->F3 - CF3 F4 [M - N2]+• (m/z = 208) M->F4 - N2 F5 [M - HCN]+• (m/z = 209) M->F5 - HCN

Caption: Proposed fragmentation of this compound.

References

A Comparative Guide to the Crystal Structures of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its structural analogs. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1] Understanding their solid-state structures is crucial for structure-based drug design and the development of new materials. This document summarizes key crystallographic data, details experimental methodologies, and presents a logical comparison of these compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and related structures. While the specific crystal structure for this compound is not publicly available, we can infer its likely characteristics by comparing structurally similar compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Ref.
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄TriclinicP-17.0524(14)7.8044(16)12.954(3)96.29(3)688.6(3)[2][3]
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₇H₇F₃N₂O₂MonoclinicP2₁/m6.8088(8)6.7699(9)9.9351(12)105.416(3)441.48(9)[3][4]
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)105.838(3)1018.5(3)[5]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Logical Relationship of Compared Compounds

The following diagram illustrates the structural relationships between the target compound and the analogs discussed in this guide. The core pyrazole-4-carboxylate scaffold is maintained, with variations in the substituents at the N1, C3, and C5 positions.

G Structural Comparison of Pyrazole Carboxylates Target Ethyl 1-methyl-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate (Target Compound) Analog1 Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)- 1H-pyrazole-4-carboxylate (Analog 1) Target->Analog1 N1-substituent variation: -CH3 vs. -C6H4NO2 Analog2 Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Analog 2) Target->Analog2 Positional isomerism of -CF3: C5 vs. C3 Analog3 Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Analog 3) Target->Analog3 Multiple variations: -CH3 vs. -C6H5 at N1 -CF3 vs. -OH at C5 -COOEt vs. -COOMe at C4 (pyrazole-4- vs. -3-carboxylate) G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

A Comparative Guide to Analytical Methods for Purity Assessment of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of purity for fluorinated pyrazoles, a critical scaffold in modern pharmaceuticals and agrochemicals, is paramount for ensuring product safety, efficacy, and regulatory compliance. The introduction of fluorine atoms, while often enhancing pharmacological properties, can present unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques used for purity assessment—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed methodologies.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on the physicochemical properties of the fluorinated pyrazole, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus primary purity assignment). The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application. The data presented is a synthesis from studies on fluorinated pyrazoles and structurally related fluorinated heterocyclic compounds.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (typically UV).Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Direct measurement of analyte concentration based on the proportionality between the integrated signal area of a specific nucleus (¹H or ¹⁹F) and the number of those nuclei.
Applicability Broadly applicable to most non-volatile and thermally stable fluorinated pyrazoles and their impurities.Suitable for volatile and thermally stable fluorinated pyrazoles and, more commonly, for volatile organic impurities and residual solvents.Applicable to any soluble fluorinated pyrazole. Particularly powerful for ¹⁹F-containing compounds due to the high sensitivity and low background of the ¹⁹F nucleus.
Selectivity High, based on chromatographic separation. Can be challenging for co-eluting impurities.Very high, combines chromatographic separation with mass-to-charge ratio analysis.High, based on distinct chemical shifts of different nuclei. Signal overlap can be a challenge in ¹H NMR but is rare in ¹⁹F NMR.
Accuracy High, but can be influenced by the response factors of impurities if not individually calibrated.High, with good accuracy for quantifying volatile impurities.Very high, as it is a primary ratio method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[1]
Precision (RSD) Excellent, typically <2% for the main component.Very good, with RSD <5% for volatile impurities.[2]Excellent, typically with low relative standard deviation (RSD), often <1%.
Limit of Detection (LOD) Typically in the range of 0.01-0.1% for impurities relative to the main component.High sensitivity for volatile compounds, with LODs often in the ppm range (e.g., 0.005-0.01 ppm for some genotoxic impurities).[2]Generally lower sensitivity than chromatographic methods for trace impurities. LOD for ¹⁹F qNMR can reach the low mmol/L to high µmol/L range.
Limit of Quantitation (LOQ) Typically in the range of 0.03-0.3% for impurities.LOQs are typically in the low ppm range (e.g., 0.01-0.025 ppm for some genotoxic impurities).[2]Dependent on the analyte and instrument, but generally higher than chromatographic techniques for trace analysis.
Linearity (R²) Excellent, typically >0.999 over a defined concentration range.Excellent, typically >0.999 for target analytes.[2]Excellent, as the signal response is inherently linear with concentration.
Throughput Moderate, with typical run times of 15-30 minutes per sample.Moderate to high, with run times often in the range of 10-25 minutes.High, with data acquisition times of a few minutes per sample.[3]

Common Potential Impurities in Fluorinated Pyrazoles

The impurity profile of a fluorinated pyrazole is largely dependent on its synthetic route. The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds with hydrazines are common methods for preparing the pyrazole core.[4][5][6][7][8] Potential impurities may include:

  • Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to the formation of regioisomeric pyrazole products.

  • Unreacted Starting Materials: Residual amounts of the fluorinated 1,3-dicarbonyl precursor and the hydrazine reactant.

  • By-products from Side Reactions: Dehydration intermediates, products of self-condensation of the dicarbonyl compound, or degradation products of the hydrazine.

  • Process-Related Impurities: Solvents, reagents, and catalysts used in the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).

Experimental Protocols

The following are representative experimental protocols for the purity assessment of a fluorinated pyrazole. These should be optimized and validated for each specific analyte.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis and impurity profiling of a wide range of fluorinated pyrazoles.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Fluorinated pyrazole sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for pH adjustment)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 5 min, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the fluorinated pyrazole sample at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For accurate quantification of impurities, reference standards for each impurity are required to determine their respective response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents, in fluorinated pyrazole samples.

Instrumentation and Materials:

  • GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

  • A mid-polarity capillary column (e.g., 6% cyanopropylphenyl/94% dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness)

  • Fluorinated pyrazole sample

  • Suitable solvent (e.g., Dichloromethane, Methanol)

  • Helium (carrier gas)

GC-MS Conditions:

ParameterCondition
Column 6% cyanopropylphenyl/94% dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Source Temperature 230 °C

Sample Preparation:

  • Dissolve the fluorinated pyrazole sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1-5 mg/mL.

Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal or external standard method with calibration curves for each identified impurity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and highly accurate method for determining the absolute purity of a fluorinated pyrazole without the need for an analyte-specific reference standard. Both ¹H and ¹⁹F qNMR can be employed.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Fluorinated pyrazole sample

  • Certified internal standard of known purity (e.g., maleic acid for ¹H qNMR, 1,4-bis(trifluoromethyl)benzene for ¹⁹F qNMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Experimental Protocol: ¹⁹F qNMR

Parameters:

ParameterSetting
Pulse Program Standard quantitative ¹⁹F experiment with inverse-gated proton decoupling
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing nucleus (analyte or standard)
Number of Scans 32-64 (or as needed for adequate signal-to-noise)
Spectral Width Sufficient to cover all ¹⁹F signals of interest

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the fluorinated pyrazole sample and a similar amount of the certified internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL of DMSO-d₆).

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a fluorinated pyrazole sample, integrating the discussed analytical techniques.

Purity_Assessment_Workflow Workflow for Purity Assessment of Fluorinated Pyrazoles cluster_0 Sample Handling & Initial Analysis cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Reporting Sample Sample Reception Initial_Screen Initial Screen (e.g., TLC, Melting Point) Sample->Initial_Screen HPLC HPLC-UV for Main Component Purity & Non-Volatile Impurities Initial_Screen->HPLC Primary Purity GC_MS GC-MS for Volatile Impurities & Residual Solvents Initial_Screen->GC_MS Volatiles qNMR qNMR (¹H and/or ¹⁹F) for Absolute Purity Determination Initial_Screen->qNMR Orthogonal Purity Structure_Elucidation MS & NMR for Structural Elucidation of Unknown Impurities HPLC->Structure_Elucidation Data_Integration Integrate Data from All Techniques HPLC->Data_Integration GC_MS->Structure_Elucidation GC_MS->Data_Integration qNMR->Data_Integration Structure_Elucidation->Data_Integration Final_Report Final Purity Report Data_Integration->Final_Report

Caption: A general workflow for the purity analysis of a chemical compound.

Conclusion

The purity assessment of fluorinated pyrazoles requires a multi-faceted analytical approach. HPLC is a versatile and robust technique for routine purity testing and the separation of non-volatile impurities. GC-MS is indispensable for the analysis of volatile impurities and residual solvents, which are critical for regulatory compliance. qNMR, particularly ¹⁹F qNMR, stands out as a powerful, non-destructive primary method for the accurate determination of absolute purity, providing an excellent orthogonal technique to chromatography. By integrating these methods, researchers and drug development professionals can achieve a comprehensive and reliable characterization of fluorinated pyrazole purity, ensuring the quality and safety of these important molecules.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules, particularly heterocyclic scaffolds like pyrazole, has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated pyrazoles, supported by experimental data, to aid researchers in designing synthetic routes and developing novel chemical entities.

Electronic Effects of Fluorine on the Pyrazole Ring

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the pyrazole ring. While fluorine also possesses a lone pair that can participate in a weak, distance-dependent positive mesomeric effect (+M), the inductive effect is generally dominant, rendering the fluorinated pyrazole ring more electron-deficient than its non-fluorinated counterpart. This fundamental difference in electron density is the primary driver for the observed variations in reactivity.

electronic_effects cluster_non_fluorinated Non-Fluorinated Pyrazole cluster_fluorinated Fluorinated Pyrazole A Pyrazole Ring B Relatively Electron-Rich A->B Standard Electron Density C Pyrazole Ring D Fluorine Substituent C->D F Electron-Deficient Ring C->F Net Electron Withdrawal E Strong Inductive Effect (-I) Weak Mesomeric Effect (+M) D->E E->F Net Electron Withdrawal

Caption: Electronic influence of fluorine on the pyrazole core.

Comparison of Chemical Reactivity

The altered electronic landscape of fluorinated pyrazoles directly impacts their behavior in key chemical transformations.

The strong electron-withdrawing nature of fluorine stabilizes the pyrazolate anion formed upon deprotonation. Consequently, fluorinated pyrazoles are more acidic (have a lower pKa) than their non-fluorinated analogs. This enhanced acidity is crucial for reactions involving N-deprotonation, such as N-alkylation and N-arylation, as it allows for the use of weaker bases and milder reaction conditions.

Table 1: Comparison of Acidity

Compound Substituent pKa (approx.) Implication
Pyrazole None ~14.5 (in water) Requires strong base for deprotonation.
4-Fluoropyrazole 4-F Lower than 14.5 Easier deprotonation, milder conditions for N-functionalization.

| 3-Trifluoromethylpyrazole | 3-CF₃ | ~9.5 (in water) | Significantly more acidic; readily deprotonated. |

Note: Exact pKa values can vary based on solvent and substitution patterns.

Non-fluorinated pyrazole readily undergoes electrophilic aromatic substitution, with the reaction preferentially occurring at the C-4 position due to it being the most electron-rich carbon.[1] Common reactions include nitration, sulfonation, and halogenation.

In contrast, the electron-deficient ring of a fluorinated pyrazole is significantly deactivated towards electrophilic attack. Harsher reaction conditions are often required, and yields may be lower. For instance, direct electrophilic fluorination of a disubstituted pyrazole with Selectfluor® can provide the 4-fluoropyrazole, but the reaction requires an electrophilic fluorine source to overcome the ring's inherent nucleophilicity.[2]

electrophilic_substitution cluster_workflow Electrophilic Substitution Workflow cluster_comparison Fluorine's Impact start Pyrazole Derivative reagent Add Electrophile (e.g., NO₂⁺) start->reagent sigma_complex Form σ-complex (Wheland Intermediate) reagent->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation non_fluoro Non-Fluorinated Pyrazole: - Electron-rich - Stable σ-complex - Fast Reaction sigma_complex->non_fluoro fluoro Fluorinated Pyrazole: - Electron-deficient - Destabilized σ-complex - Slow Reaction sigma_complex->fluoro product Substituted Pyrazole deprotonation->product

Caption: Impact of fluorine on electrophilic substitution rates.

Table 2: Comparison of Electrophilic Substitution Reactivity

Reaction Substrate Conditions Product Yield Reference
Nitration Pyrazole HNO₃ / H₂SO₄ 4-Nitropyrazole Good [1]

| Fluorination | 3,5-disubstituted pyrazole | Selectfluor®, Acetonitrile | 4-Fluoro-3,5-disubstituted pyrazole | Up to 67% |[2] |

Cross-coupling reactions are vital for creating complex molecules. Here, the C-X (X=H, F, Cl, Br, I) bond reactivity is paramount.

  • C-H Activation/Functionalization : The increased acidity of C-H bonds in fluorinated pyrazoles can facilitate direct C-H activation and functionalization reactions, offering an alternative to traditional cross-coupling with pre-halogenated substrates.

  • C-Halogen Coupling : For substrates like halopyrazoles, the reactivity order for oxidative addition in palladium- or nickel-catalyzed couplings is typically C–I > C–Br > C–Cl >> C–F. The carbon-fluorine bond is exceptionally strong and generally requires specialized, highly active catalysts, specific ligands, or harsher conditions for activation.[3] However, this stability can be advantageous, allowing for selective coupling at a C-Br bond while leaving a C-F bond on the same molecule untouched.[3]

Table 3: Reactivity in Metal-Catalyzed Cross-Coupling

Coupling Type Non-Fluorinated Substrate (e.g., 4-Bromopyrazole) Fluorinated Substrate (e.g., 4-Fluoropyrazole)
Suzuki Coupling Readily couples with arylboronic acids under standard Pd catalysis. C-F bond is generally inert to standard conditions. Requires specialized Ni or Pd catalysts with specific ligands for C-F activation.
Buchwald-Hartwig Couples efficiently with amines. C-F bond is unreactive. C-H amination is a possible alternative pathway.

| Selective Coupling | Not applicable. | In a bromo-fluoropyrazole, the C-Br bond can be selectively functionalized, leaving the C-F bond intact for subsequent transformations.[3] |

Experimental Protocols

This protocol is adapted from the synthesis of 4-fluorinated pyrazoles using Selectfluor®.[2]

  • Reagents : 3,5-disubstituted pyrazole (1.0 eq.), Selectfluor® (1.2 eq.), Acetonitrile (MeCN) as solvent.

  • Procedure :

    • To a solution of the 3,5-disubstituted pyrazole in acetonitrile, add Selectfluor® in one portion at room temperature.

    • Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 4-fluoropyrazole.

This protocol describes a standard electrophilic substitution on the non-fluorinated pyrazole ring.[1]

  • Reagents : Pyrazole (1.0 eq.), Concentrated Nitric Acid (HNO₃, 1.1 eq.), Concentrated Sulfuric Acid (H₂SO₄, catalyst).

  • Procedure :

    • Carefully add concentrated sulfuric acid to the pyrazole substrate at 0°C.

    • Slowly add concentrated nitric acid to the mixture while maintaining the temperature at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

    • The resulting precipitate (4-nitropyrazole) is collected by filtration, washed with cold water, and dried.

experimental_workflow cluster_fluorination Protocol 1: Electrophilic Fluorination cluster_nitration Protocol 2: Electrophilic Nitration A1 Dissolve Pyrazole in MeCN A2 Add Selectfluor® A1->A2 A3 Heat / Reflux A2->A3 A4 Workup & Purify (Chromatography) A3->A4 A5 4-Fluoropyrazole A4->A5 B1 Cool Pyrazole in H₂SO₄ (0°C) B2 Add HNO₃ B1->B2 B3 Stir at RT B2->B3 B4 Quench on Ice & Neutralize B3->B4 B5 4-Nitropyrazole B4->B5

Caption: Comparative workflow for pyrazole functionalization.

Conclusion

The substitution of hydrogen with fluorine on a pyrazole ring fundamentally alters its chemical reactivity.

  • Fluorinated Pyrazoles are characterized by increased N-H acidity and a general deactivation of the ring towards electrophilic substitution. While the C-F bond is challenging to activate in cross-coupling reactions, this can be exploited for selective transformations. The modified electronic properties and increased acidity make them valuable substrates for reactions involving deprotonation or C-H activation.

  • Non-Fluorinated Pyrazoles are more nucleophilic, readily undergoing electrophilic substitution at the C-4 position. They are suitable for a wider range of standard cross-coupling reactions where C-H or C-Halogen (Br, I) bonds are functionalized.

Understanding these comparative reactivities is essential for synthetic chemists. It allows for the strategic design of synthetic pathways, enabling the efficient creation of novel fluorinated pyrazole derivatives, which continue to show immense promise in the development of new pharmaceuticals and agrochemicals.[4][5][6]

References

A Spectroscopic Showdown: Differentiating Pyrazole Isomers for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented. This guide provides researchers, scientists, and drug development professionals with the key spectroscopic data and experimental protocols necessary for the unambiguous identification of these crucial chemical building blocks.

Pyrazole and its methylated isomers are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their derivatives exhibit a wide range of biological activities, making the precise characterization of their specific isomeric forms a critical step in research and development. Spectroscopic techniques offer a powerful toolkit for distinguishing between these closely related structures. This guide outlines the characteristic spectral features of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole, providing a clear and objective comparison based on experimental data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three pyrazole isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[2] The chemical shifts (δ) of the protons on the pyrazole ring and the methyl group are highly diagnostic for differentiating the isomers.

Compound Proton Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz)
1-Methylpyrazole H3~7.5d~1.8
H4~6.2t~2.1
H5~7.4d~2.3
N-CH₃~3.9s-
3-Methylpyrazole H4~6.1d~2.2
H5~7.4d~2.2
CH₃~2.3s-
NH~12.3br s-
4-Methylpyrazole H3, H5~7.5s-
CH₃~2.1s-
NH(broad signal, variable)br s-

Note: The NH proton in 3-methylpyrazole and 4-methylpyrazole is subject to exchange and its chemical shift can vary. Due to tautomerism in 3-methylpyrazole, the proton on the nitrogen can be located on either N1 or N2, leading to an averaged spectrum in solution.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the methyl substituent are distinct for each isomer.

Compound Carbon Chemical Shift (δ, ppm) in CDCl₃
1-Methylpyrazole C3~138.7
C4~105.4
C5~129.2
N-CH₃~39.1
3-Methylpyrazole C3~148
C4~105
C5~134
CH₃~13
4-Methylpyrazole C3, C5~134
C4~114
CH₃~9
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3] The key vibrational frequencies for the pyrazole isomers are listed below.

Compound Functional Group Characteristic Absorption (cm⁻¹)
1-Methylpyrazole C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=N, C=C1600-1450
3-Methylpyrazole N-H (stretch)3200-3100 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=N, C=C1600-1450
4-Methylpyrazole N-H (stretch)3200-3100 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=N, C=C1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. All three isomers have the same molecular weight. However, their fragmentation patterns upon ionization can show subtle differences.

Compound Molecular Ion (M⁺) m/z Key Fragmentation Peaks (m/z)
1-Methylpyrazole 8281, 54, 40
3-Methylpyrazole 8281, 55, 54
4-Methylpyrazole 8281, 55, 54

Note: While the molecular ion peak is the same for all isomers, advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) can reveal more distinct fragmentation patterns to aid in differentiation.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.[1]

    • Integrate the signals in the ¹H spectrum.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole isomers.[5]

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: For liquid samples, place a single drop directly onto the diamond crystal of the ATR accessory.[6] For solid samples, place a small amount of the solid onto the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[6]

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the pyrazole isomer in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[6]

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[6]

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to establish a fragmentation pattern.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrazole isomers, from sample acquisition to data analysis and final identification.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyrazole Isomers cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification 1-Methylpyrazole 1-Methylpyrazole NMR NMR 1-Methylpyrazole->NMR IR IR 1-Methylpyrazole->IR MS MS 1-Methylpyrazole->MS 3-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole->NMR 3-Methylpyrazole->IR 3-Methylpyrazole->MS 4-Methylpyrazole 4-Methylpyrazole 4-Methylpyrazole->NMR 4-Methylpyrazole->IR 4-Methylpyrazole->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Unique Spectroscopic Fingerprint NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic comparison of pyrazole isomers.

References

A Comparative Guide to the Biological Activity of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its structurally related analogs. The information presented is curated from various studies to offer insights into the potential applications of these compounds in agriculture and medicine. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon data from closely related pyrazole-4-carboxamide and phenylpyrazole derivatives to infer structure-activity relationships and potential biological effects.

Overview of Biological Activities

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The inclusion of a trifluoromethyl group, as seen in the target compound, is known to enhance the biological efficacy of many agrochemicals and pharmaceuticals. This guide will focus on three primary areas of biological activity observed in analogs of this compound: insecticidal, antifungal, and herbicidal activities.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various analogs of this compound. It is important to note that these are not direct comparisons with the target compound but with its structural analogs, providing valuable insights into the potential efficacy of this class of molecules.

Table 1: Insecticidal Activity of Pyrazole-4-carboxamide Analogs against Plutella xylostella (Diamondback Moth)

Compound IDStructureConcentrationLarvicidal Activity (%)Reference
9IIIa N-(2-methyl-6-(trifluoromethyl)phenyl)-1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide10 mg/L>90[1]
9IIIc N-(2-chloro-6-methylphenyl)-1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide10 mg/L>90[1]
9IIId N-(2,6-dichlorophenyl)-1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide10 mg/L>90[1]
9IVd N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide10 mg/L>90[1]
8h6 N-(4-chloro-2-methyl-6-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide100 µg/mL67[2]

Table 2: Antifungal Activity of Pyrazole-4-carboxamide and Carboxylate Analogs

Compound IDStructurePathogenEC50 (µg/mL)Reference
TM-2 A pyrazole-4-carboxamide derivativePuccinia triticina (Wheat Leaf Rust)Comparable to triadimefon and pyrazophenamide in field trials[3]
7ai An isoxazolol pyrazole carboxylate derivativeRhizoctonia solani0.37[4]
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideVarious phytopathogenic fungiHigher activity than boscalid[5]
E1 A pyrazole-4-carboxamide derivative with an oxime ether fragmentRhizoctonia solani1.1[6]

Table 3: Herbicidal Activity of Phenylpyrazole Analogs against Amaranthus retroflexus

Compound IDStructureED50 (g a.i./hm²)Reference
7b A phenylpyrazole derivative with strobilurin moiety13.1958[7]
7f A phenylpyrazole derivative with strobilurin moiety12.5696[7]
Positive Control A commercial herbicide10.6720[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

3.1. Insecticidal Bioassay against Plutella xylostella

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[8]

  • Test Organism: Second-instar larvae of Plutella xylostella.

  • Host Plant: Cabbage (Brassica oleracea) leaves.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent.

    • Dip cabbage leaf discs (approximately 6 cm in diameter) into the test solutions for 10 seconds with gentle agitation.

    • Air-dry the treated leaf discs on paper towels.

    • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

    • Introduce 10 second-instar larvae of P. xylostella into each Petri dish.

    • Seal the Petri dishes and incubate at 25 ± 2 °C with a 16:8 hour (light:dark) photoperiod.

    • Assess larval mortality after 72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.

    • Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

3.2. Antifungal Mycelium Growth Inhibition Assay

This protocol is a standard method for assessing the in vitro efficacy of antifungal compounds.

  • Test Organisms: Various phytopathogenic fungi (e.g., Rhizoctonia solani, Puccinia triticina).

  • Culture Medium: Potato Dextrose Agar (PDA).

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Incorporate the test compounds into molten PDA at various final concentrations.

    • Pour the amended PDA into Petri dishes and allow them to solidify.

    • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

3.3. Herbicidal Activity Assay

This protocol outlines a typical pre-emergence herbicidal activity test.

  • Test Plant: Amarthus retroflexus (redroot pigweed).

  • Procedure:

    • Sow seeds of the test plant in pots containing a suitable soil mixture.

    • Prepare solutions of the test compounds at various concentrations.

    • Apply the test solutions evenly to the soil surface immediately after sowing.

    • Place the pots in a greenhouse under controlled conditions (temperature, light, and humidity).

    • Water the pots as needed.

    • After a specific period (e.g., 14-21 days), visually assess the herbicidal effect by comparing the growth of the treated plants to the untreated control.

    • Determine the ED50 value (the dose that causes 50% growth reduction) based on the visual assessment or by measuring plant biomass.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is critical for their development and optimization.

4.1. Insecticidal Mechanism of Action: Ryanodine Receptor Modulation

Many pyrazole-carboxamide insecticides, particularly the diamides, act as modulators of the insect ryanodine receptor (RyR).[9][10] The RyR is a large ion channel located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons, responsible for regulating the release of intracellular calcium (Ca²⁺).

The binding of these insecticides to the RyR leads to its uncontrolled activation, causing a sustained release of Ca²⁺ from internal stores. This disruption of Ca²⁺ homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect.

G cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Uncontrolled Ca²⁺ Release Ca_Store Ca²⁺ Store Contraction Muscle Contraction Paralysis Ca_Cytosol->Contraction Leads to Insecticide Pyrazole-Carboxamide Insecticide Insecticide->RyR Binds and Activates

Insecticidal mechanism via Ryanodine Receptor modulation.

4.2. Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition

A significant class of pyrazole-carboxamide fungicides targets the mitochondrial respiratory chain, specifically by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II.[3] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are essential for cellular energy production (ATP).

By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal cell's ability to produce ATP, leading to a cessation of growth and eventual cell death.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain SDH->ETC Electron Transfer Fumarate Fumarate ATP ATP Production ETC->ATP Drives Succinate Succinate Succinate->SDH Oxidized to Fungicide Pyrazole-Carboxamide Fungicide Fungicide->SDH Inhibits

Antifungal mechanism via Succinate Dehydrogenase inhibition.

4.3. Herbicidal Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Certain phenylpyrazole derivatives exhibit herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[7][11] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light, this accumulated substrate is rapidly oxidized to protoporphyrin IX, which is a potent photosensitizer. The photosensitized protoporphyrin IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and membrane damage, leading to cell leakage and ultimately, plant death.

G cluster_Chloroplast Chloroplast cluster_Cytoplasm Cytoplasm PPO Protoporphyrinogen Oxidase (PPO) Chlorophyll Chlorophyll PPO->Chlorophyll Leads to Accumulated_ProtoIX Accumulated Protoporphyrinogen IX PPO->Accumulated_ProtoIX Accumulation in Cytoplasm ProtoIX Protoporphyrinogen IX ProtoIX->PPO Substrate ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS Oxidation CellDeath Cell Death ROS->CellDeath Causes Membrane Damage Herbicide Phenylpyrazole Herbicide Herbicide->PPO Inhibits Light Light Light->Accumulated_ProtoIX

Herbicidal mechanism via PPO inhibition.

Conclusion

While direct comparative biological data for this compound remains to be fully elucidated in the public domain, the analysis of its structural analogs provides a strong foundation for predicting its potential activities. The pyrazole-4-carboxylate scaffold, particularly when substituted with a trifluoromethyl group, demonstrates significant potential for the development of novel insecticides, fungicides, and herbicides. The structure-activity relationships suggested by the presented data indicate that modifications to the amide and phenyl portions of the molecule can significantly influence biological efficacy and target specificity. Further research involving direct comparative studies is warranted to fully characterize the biological profile of this compound and to exploit its potential in various applications.

References

Confirming the Structure of Pyrazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like pyrazole derivatives, a versatile scaffold in medicinal chemistry.[1][2] While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for providing definitive atomic-level confirmation.

This guide compares the crystallographic data of different pyrazole derivatives, provides a detailed experimental protocol for X-ray crystallography, and illustrates the relevance of this structural confirmation in the context of drug discovery, specifically for kinase inhibitors.

Comparative Analysis of Pyrazole Derivative Structures

The precise arrangement of atoms, bond lengths, and bond angles within a pyrazole derivative can significantly influence its biological activity. X-ray crystallography provides this information with high precision. Below is a comparison of crystallographic data for two distinct pyrazole derivatives, showcasing the detailed structural insights obtained.

Parameter4-Iodo-1H-pyrazole[3]1'-(4-bromophenyl)-5-methoxy-1H-pyrazole-4-carbaldehyde[4]
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Unit Cell Dimensions a = 3.86 Å, b = 13.51 Å, c = 8.99 Å, β = 97.49°a = 9.35 Å, b = 9.79 Å, c = 16.37 Å, α = 87.49°, β = 87.32°, γ = 84.68°
Key Bond Lengths C-I: ~2.07 Å, N-N: ~1.36 ÅC-Br: ~1.90 Å, N-N: ~1.38 Å
Key Bond Angles C-N-N: ~112°, N-N-C: ~105°C-N-N: ~111°, N-N-C: ~106°
Molecular Conformation Planar pyrazole ring with a catemeric H-bonding motif.[3]The pyrazole ring is nearly planar, with the bromophenyl group twisted relative to the pyrazole ring.

This data highlights how X-ray crystallography can precisely define the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding solid-state properties and molecular recognition in biological systems.[3]

Experimental Protocol: Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.[5][6]

Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal.[6] The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects. Common methods include:

  • Slow Evaporation: A solution of the pyrazole derivative in a suitable solvent is allowed to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing crystallization.

Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope and mounted on a goniometer head. This is then placed on the X-ray diffractometer. The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[5] A detector measures the position and intensity of thousands of these diffracted beams as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. Using computational methods, an initial electron density map of the unit cell is generated.[6] This map is then interpreted to build an initial model of the molecule. This model is then refined against the experimental data, adjusting atomic positions, and other parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The final result is a detailed three-dimensional model of the pyrazole derivative's structure.

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Model refinement->validation

Experimental workflow for X-ray crystallography.

Application in Drug Discovery: Pyrazole Derivatives as Kinase Inhibitors

Pyrazole derivatives are a cornerstone in the development of kinase inhibitors, which are crucial in oncology.[1][8][9] Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation can lead to uncontrolled cell growth. Pyrazole-based drugs can inhibit specific kinases in pathways like the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.[1][9]

X-ray crystallography is instrumental in this field. By co-crystallizing a pyrazole derivative with its target kinase, researchers can visualize the precise binding interactions. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->Akt Inhibits

References

A Comparative Guide to the Synthesis of Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole-containing scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of the performance of various pyrazole building blocks in synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Pyrazole Synthesis Methods

The choice of starting materials and synthetic route significantly impacts the yield, regioselectivity, and overall efficiency of pyrazole synthesis. Below is a summary of quantitative data from various reported methods.

Starting Material(s)Reagents/CatalystReaction ConditionsYield (%)Key Advantages
1,3-Diketones and HydrazinesAcid catalyst (e.g., glacial acetic acid)RefluxGood to ExcellentClassic, versatile method (Knorr synthesis)[1][2]
1,3-Diketones and ArylhydrazinesN,N-dimethylacetamideRoom Temperature59-98%High regioselectivity, mild conditions[3]
Ketones and Acid Chlorides, then HydrazineIn situ formation of 1,3-diketone-Good to ExcellentHigh speed and generality[3]
α,β-Unsaturated Carbonyls and TosylhydrazonesMicrowave irradiationSolvent-freeHighShort reaction times[3]
Trifluoromethylated Ynones and HydrazinesAgOTf (1 mol%)Room Temperature, 1hup to 99%Rapid, highly regioselective, excellent yields[3]
N′-benzylidene tolylsulfonohydrazides and Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalyst60 °CModerate to ExcellentAccess to trifluoromethylated pyrazoles[3][4]
Electron-deficient Olefins and α-DiazoestersOxone, CTAB-Moderate to ExcellentGood regioselectivity, shorter reaction times[3]
Phenylhydrazine and Ethyl AcetoacetateNano-ZnO-95%Green protocol, excellent yield, short reaction time[5]
Aldehyde Hydrazones and Electron-deficient OlefinsI2, TBHP80 °C, DMF35%Iodine-catalyzed[4][6]
Phenylhydrazone and MaleimideCuCl80 °C, DMSO86%Copper-catalyzed oxidative coupling[4]

Key Experimental Protocols

Knorr Pyrazole Synthesis

This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in glacial acetic acid.

  • Slowly add the hydrazine derivative to the solution. The reaction can be exothermic.[1]

  • Heat the reaction mixture under reflux for 1 hour.[1]

  • Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.[1]

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[1]

Silver-Catalyzed Synthesis of 3-CF3-Pyrazoles

This method provides an efficient route to trifluoromethyl-substituted pyrazoles with high regioselectivity and yields.[3]

Materials:

  • Trifluoromethylated ynone (1.0 equivalent)

  • Aryl or alkyl hydrazine (1.0 equivalent)

  • Silver triflate (AgOTf) (1 mol%)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the trifluoromethylated ynone in the solvent, add the aryl or alkyl hydrazine.

  • Add the silver triflate catalyst to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-CF3-pyrazole.

Visualizing Synthesis and Biological Action

Diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for pyrazole synthesis and a key signaling pathway where pyrazole derivatives are active.

G cluster_workflow Experimental Workflow: Knorr Pyrazole Synthesis start Start: Select Building Blocks reactants 1,3-Dicarbonyl + Hydrazine Derivative start->reactants reaction Cyclocondensation (Acid Catalyst, Reflux) reactants->reaction workup Cooling & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Pure Pyrazole Product purification->product

Caption: A generalized workflow for the Knorr pyrazole synthesis.

G cluster_pathway Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Drug Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Drug->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole-containing drug.

Conclusion

The synthesis of pyrazole building blocks can be achieved through a variety of methods, with the optimal choice depending on the desired substitution pattern, required scale, and available resources. The classic Knorr synthesis remains a robust and versatile method, while newer catalytic approaches offer significant advantages in terms of yield, regioselectivity, and reaction conditions.[1][2][3] For drug development professionals, the ability to efficiently access diverse pyrazole derivatives is paramount for exploring their therapeutic potential in targeting a range of biological pathways.

References

A Comparative Guide to Purity Validation for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), the purity of compound libraries is a critical factor that directly impacts the reliability and reproducibility of assay results. Impurities can lead to false positives, false negatives, and skewed structure-activity relationships (SAR), ultimately resulting in wasted resources and time. This guide provides an objective comparison of the primary analytical techniques used for purity validation in an HTS context, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for purity validation in HTS is a trade-off between throughput, sensitivity, cost, and the level of information required. The most commonly employed techniques are Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Quantitative Performance Metrics

The following table summarizes the key quantitative performance metrics for each technique in a high-throughput screening setting.

Parameter UHPLC-UV LC-MS qNMR
Analysis Time per Sample 1-5 minutes1-5 minutes5-15 minutes
Throughput Very High (up to 1536 samples/day)High (up to 1536 samples/day)Medium (up to 100-200 samples/day)
Principle of Detection UV AbsorbanceMass-to-Charge Ratio (m/z)Nuclear Magnetic Resonance
Information Provided Purity (relative), Retention TimePurity (relative), Molecular WeightPurity (absolute/relative), Structure
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~5-50 ng/mL[1]~0.5-5 ng/mL[1]~5-20 µg/mL
Cost per Sample (approx.) $5 - $20$20 - $100$50 - $200
Strengths - High throughput- Robust and reproducible- Lower cost- High sensitivity and selectivity- Provides molecular weight confirmation- Can identify impurities- Provides structural information- Absolute quantification possible- Orthogonal to chromatographic methods[2]
Limitations - Requires chromophore- Co-eluting impurities can be missed- Ion suppression effects- Higher cost and complexity- Lower throughput- Lower sensitivity- Requires more sample

Experimental Protocols

Detailed methodologies for the key purity validation techniques are provided below. These protocols are generalized for an HTS setting and may require optimization for specific compound libraries.

UHPLC-UV Method for High-Throughput Purity Analysis

This protocol outlines a standard procedure for the rapid purity assessment of a compound library using UHPLC-UV.

a. Sample Preparation:

  • Allow compound plates (typically 96- or 384-well) to equilibrate to room temperature.

  • Using an automated liquid handler, perform a serial dilution of the stock solutions (e.g., 10 mM in DMSO) to a final concentration of 10-20 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

b. Instrumentation and Conditions:

  • UHPLC System: A system capable of rapid gradient elution and equipped with a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A short, high-resolution column (e.g., C18, 2.1 x 30 mm, <2 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient from 5% to 95% B over 1-2 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV detection at 214 nm and 254 nm, or a wider range with a PDA detector.

c. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.

LC-MS Method for High-Throughput Purity and Identity Confirmation

This protocol is designed for both purity assessment and confirmation of molecular identity.

a. Sample Preparation:

  • Follow the same procedure as for UHPLC-UV analysis.

b. Instrumentation and Conditions:

  • LC-MS System: A UHPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatographic Conditions: Use the same or similar conditions as the UHPLC-UV method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: A mass range appropriate for the expected molecular weights of the library compounds (e.g., 100-1000 m/z).

    • Data Acquisition: Full scan mode.

c. Data Analysis:

  • Determine purity from the UV chromatogram as described for the UHPLC-UV method.

  • Extract the ion chromatogram for the expected molecular weight of the target compound to confirm its presence.

  • Analyze the mass spectrum of the main peak to verify the molecular weight.

Quantitative NMR (qNMR) for Purity Assessment

This protocol provides a method for determining the absolute purity of a compound using qNMR.

a. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount should be chosen to give a similar signal intensity to the analyte.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard.

b. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds for small molecules) to ensure full relaxation.

    • Pulse Angle: A 30° or 45° pulse is often used to reduce the experiment time while maintaining quantitative accuracy. A 90° pulse with a longer relaxation delay provides the highest accuracy.

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (>250:1) for the signals to be integrated.

c. Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential with a small line broadening) and Fourier transform the data.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Mandatory Visualizations

High-Throughput Screening Purity Validation Workflow

hts_purity_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting compound_library Compound Library (Mother Plates) dilution Automated Dilution & Plating compound_library->dilution uhplc_uv UHPLC-UV Analysis dilution->uhplc_uv Primary Screen lc_ms LC-MS Analysis dilution->lc_ms Confirmatory Screen data_processing Automated Data Processing & Purity Calculation uhplc_uv->data_processing lc_ms->data_processing qnmr qNMR Analysis (for select compounds) reporting Reporting & LIMS Update qnmr->reporting pass_fail Pass/Fail Decision (Based on Purity Threshold) data_processing->pass_fail pass_fail->qnmr Discrepancy Resolution pass_fail->reporting

Caption: Workflow for HTS compound purity validation.

Decision Tree for Method Selection

method_selection_tree start Start: Need for Purity Validation throughput_need High Throughput Required? start->throughput_need identity_confirmation Molecular Weight Confirmation Needed? throughput_need->identity_confirmation Yes low_throughput Low Throughput Acceptable? throughput_need->low_throughput No uhplc_uv Use UHPLC-UV identity_confirmation->uhplc_uv No lc_ms Use LC-MS identity_confirmation->lc_ms Yes structural_info Structural Information Required? qnmr Use qNMR structural_info->qnmr low_throughput->structural_info Yes hplc_uv Use HPLC-UV low_throughput->hplc_uv No

Caption: Decision tree for selecting a purity validation method.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this chemical, it is crucial to be aware of its potential hazards. This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or goggles.[3]
Lab Coat A standard laboratory coat.
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][4][5] Do not discharge this chemical into sewer systems or the environment.[4][6]

1. Waste Collection and Storage:

  • Collect waste material in a suitable, clearly labeled, and closed container.[1][3]
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[1][3]

2. Preparing for Disposal:

  • For liquid waste, it may be appropriate to dissolve or mix the material with a combustible solvent.[2] This should only be done if you are certain of the compatibility of the solvents and the procedure is approved by your institution's environmental health and safety (EHS) department.

3. Disposal Method:

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[2][6]
  • Alternatively, the material can be taken to a licensed chemical destruction plant.[6]
  • All disposal activities must be conducted in accordance with local, regional, and national regulations.[2]

4. Handling Spills:

  • In the event of a spill, avoid dust formation.[1][3]
  • Ventilate the area and wear appropriate PPE.
  • Sweep up the spilled solid and shovel it into a suitable container for disposal.[1][3]
  • Thoroughly clean the contaminated area.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have waste this compound ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect Collect waste in a labeled, sealed container. ppe->collect storage Store in a cool, dry, well-ventilated area. collect->storage spill Is there a spill? storage->spill cleanup Follow spill cleanup procedure: - Ventilate area - Sweep into container spill->cleanup Yes disposal_prep Prepare for disposal according to EHS guidelines. spill->disposal_prep No cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. disposal_prep->contact_ehs incineration EHS arranges for incineration at an approved facility. contact_ehs->incineration end End: Waste properly disposed. incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar pyrazole and trifluoromethyl compounds to ensure a high margin of safety.

Hazard Assessment

Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups: pyrazole derivatives and trifluoromethyl-containing aromatic compounds.[1]

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are harmful if swallowed.[2]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended protective gear.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves before use and replace them immediately if they show signs of degradation.[5]
Eyes/Face Safety goggles and face shieldUse of safety goggles is mandatory to prevent chemical splashes.[6] A face shield should be worn in situations with a higher risk of splashing.[6][7]
Body Laboratory coat or chemical-resistant apron/coverallA standard laboratory coat should be worn at all times.[8] For tasks with a higher potential for splashes or spills, a chemical-resistant apron or coveralls made of materials like Tyvek or PVC is recommended.[6]
Respiratory Respirator (as needed)If working in a poorly ventilated area or if dust/aerosol formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][9]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have appropriate spill containment materials (e.g., absorbent pads) readily available.

  • Handling the Compound:

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.[10]

    • Avoid inhalation of dust or vapors.[3][4]

    • When weighing or transferring the solid compound, do so carefully to minimize dust formation.

    • For solutions, handle with care to prevent splashes and spills.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Clean the work area and any equipment used.

    • Properly store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[4][9]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal company.[11]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the chemical name and appropriate hazard warnings.[11]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container for liquid chemical waste.[8]

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the designated solid chemical waste container.[8][11]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Waste Storage:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[8]

    • The storage area should be cool and dry.[8]

  • Waste Pickup and Disposal:

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[11]

    • Provide a detailed inventory of the waste to the disposal service.

    • The recommended method for the disposal of such compounds is high-temperature incineration.[11]

cluster_handling Chemical Handling Workflow cluster_disposal Disposal Workflow prep Preparation (Ventilation, PPE, Spill Kit) handling Handling (Avoid Contact, Inhalation) prep->handling post_handling Post-Handling (Wash, Clean, Store) handling->post_handling segregate Waste Segregation (Solid, Liquid, Contaminated) post_handling->segregate storage Waste Storage (Labeled, Sealed, Ventilated) segregate->storage pickup Professional Disposal (EHS Contact, Incineration) storage->pickup

Caption: Workflow for handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.